FR-190997
Description
Properties
Molecular Formula |
C37H33Cl2N5O5 |
|---|---|
Molecular Weight |
698.6 g/mol |
IUPAC Name |
4-[(E)-3-[[2-[2,4-dichloro-N-methyl-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]anilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide |
InChI |
InChI=1S/C37H33Cl2N5O5/c1-23-19-32(48-21-26-7-4-5-18-41-26)27-8-6-9-31(36(27)43-23)49-22-28-29(38)15-16-30(35(28)39)44(3)34(46)20-42-33(45)17-12-24-10-13-25(14-11-24)37(47)40-2/h4-19H,20-22H2,1-3H3,(H,40,47)(H,42,45)/b17-12+ |
InChI Key |
YFMDLMSUZMRKKH-SFQUDFHCSA-N |
SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)NC)Cl)OCC5=CC=CC=N5 |
Isomeric SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CC=C(C=C4)C(=O)NC)Cl)OCC5=CC=CC=N5 |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)NC)Cl)OCC5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(2,6-dichloro-3-(N-((E)-4-(N-methylcarbamoyl)cinnamidoacetyl)-N-methyl-amino)benzyloxy)-2-methyl-4-(2-pyridylmethoxy)quinoline FR 190997 FR-190997 FR190997 |
Origin of Product |
United States |
Foundational & Exploratory
FR-190997: A Technical Guide on its Core Mechanism of Action
Introduction: FR-190997, chemically known as 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a nonpeptide, selective partial agonist for the bradykinin B2 receptor (B2R).[1] Initially investigated for cardiovascular indications, its primary therapeutic applications have been explored in ophthalmology for reducing intraocular pressure and more recently in oncology for its paradoxical antiproliferative effects.[2][3] This document provides an in-depth technical overview of the molecular mechanisms, experimental validation, and quantitative parameters defining the action of this compound.
Mechanism of Action: Ocular Hypotensive Effects
This compound functions as a potent ocular hypotensive agent by targeting the bradykinin B2 receptor in various human ocular cells, including those from the nonpigmented ciliary epithelium, trabecular meshwork (h-TM), and ciliary muscle (h-CM).[1] As a partial agonist, its efficacy is lower than the endogenous ligand, bradykinin.[1]
The binding of this compound to the B2R initiates a well-defined signaling cascade:
-
G-Protein Coupling and PLC Activation: The activated B2R, a G-protein coupled receptor (GPCR), stimulates Phospholipase C (PLC).[1][3]
-
Intracellular Calcium Mobilization: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ([Ca²⁺]i) from intracellular stores.[1]
-
Downstream Effector Activation: The rise in intracellular calcium and DAG levels leads to the production and release of two key classes of molecules:
-
Prostaglandins (PGs): this compound stimulates the production of PGs in human ciliary muscle and trabecular meshwork cells. This effect is sensitive to inhibition by the cyclooxygenase-2 (COX-2) inhibitor bromfenac.[1][3]
-
Pro-Matrix Metalloproteinases (pro-MMPs): The compound also induces the release of pro-MMP-1 and pro-MMP-3 from human ciliary muscle cells.[1][3]
-
This cascade culminates in a significant physiological response: the enhancement of the uveoscleral outflow of aqueous humor, which is the primary mechanism for the observed reduction in intraocular pressure (IOP).[1][3] In ocular hypertensive cynomolgus monkeys, this compound was shown to stimulate this outflow by 2.6 to 3.9-fold above baseline.[1][3]
Caption: Signaling pathway of this compound in ocular cells leading to IOP reduction.
Mechanism of Action: Antiproliferative Effects
Paradoxically, while bradykinin B2R stimulation is often linked to oncogenic signaling via the ERK pathway, the B2R agonist this compound exhibits potent antiproliferative activity in breast cancer cell lines.[2][4] This has been observed in both MCF-7 and the triple-negative MDA-MBA-231 cell lines.[2][4] A dual mode of action has been proposed to resolve this paradox.[2][4]
-
Receptor Internalization and Degradation: As a potent agonist, this compound induces persistent endocytosis (internalization) of the B2R. This leads to the downregulation and degradation of the receptor on the cell surface, effectively diminishing the cell's capacity to respond to pro-proliferative signals from endogenous bradykinin.[2][5]
-
Inhibition of Intracellular/Endosomal Signaling: The second proposed mechanism involves the direct permeation of this compound into the cell.[2][5] Once inside, it may engage with and sequester functional intracellular B2 receptors located on endosomes. This action is thought to inhibit the associated endosomal signaling cascades that contribute to cell proliferation, a mode of action that could be independent of the classical agonist/antagonist designation at the cell membrane.[2][4]
Work to definitively decipher the precise antiproliferative mechanism is ongoing.[2][5]
Caption: Proposed dual mechanism of antiproliferative action for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound across various experimental systems.
Table 1: Receptor Binding and Functional Potency
| Parameter | Value | Cell/System | Notes | Source |
|---|---|---|---|---|
| Ki | 9.8 nM | Human cloned B2-receptor | Affinity for the receptor | [1],[3] |
| EC₅₀ | 155 nM | Human ocular cells (NPCE, h-TM, h-CM) | Intracellular Ca²⁺ mobilization | [1],[3] |
| EC₅₀ | 15-19 nM | Human ciliary muscle (h-CM) & trabecular meshwork (h-TM) cells | Prostaglandin production | [1],[3] |
| Emax | 38-80% | Human ocular cells | Partial agonist activity for Ca²⁺ mobilization (vs. Bradykinin) | [1],[3] |
| Emax | 27-33% | h-CM & h-TM cells | Efficacy for Prostaglandin production |[1],[3] |
Table 2: Antiproliferative Activity
| Parameter | Value | Cell Line | Cancer Type | Source |
|---|---|---|---|---|
| IC₅₀ | 2.14 µM | MCF-7 | Breast Cancer | [2],[4] |
| IC₅₀ | 0.08 µM (80 nM) | MDA-MBA-231 | Triple-Negative Breast Cancer |[2],[4],[3] |
Table 3: In Vivo Efficacy (Ocular Hypotension)
| Parameter | Value | Model | Notes | Source |
|---|---|---|---|---|
| IOP Reduction | 37% (P < 0.001) | Ocular hypertensive Cynomolgus monkeys | 24h post 30 µg topical dose | [1],[3] |
| Uveoscleral Outflow | 2.6 to 3.9-fold increase | Ocular hypertensive Cynomolgus monkeys | Stimulation above baseline |[1],[3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the mechanism of action. The following protocols are based on descriptions from cited literature.
4.1 Radioligand Binding Assay This assay is used to determine the binding affinity (Ki) of this compound for the B2 receptor.
-
Preparation: Membranes are prepared from CHO cells stably expressing the human B2 receptor. Cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended and stored at -80°C.[6]
-
Binding Reaction: A fixed concentration of a radiolabeled B2R ligand (e.g., [³H]-BK) is incubated with the cell membranes in a binding buffer.[6]
-
Competition: The incubation is performed in the presence of varying concentrations of unlabeled this compound (the competitor).[6]
-
Separation & Counting: The reaction is terminated, and bound radioligand is separated from free radioligand. The radioactivity of the bound fraction is measured using a liquid scintillation counter.[6]
-
Analysis: Competition curves are generated to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of unlabeled bradykinin.[6]
4.2 Inositol Phosphate (IP) Production Assay This functional assay measures the activation of the PLC signaling pathway.
-
Cell Culture: CHO cells expressing the B2R are cultured and labeled overnight with [³H]-myo-inositol.[6]
-
Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with varying concentrations of this compound for a defined period.[6]
-
Extraction: The reaction is stopped with an ice-cold methanol/HCl mixture.[6]
-
Purification: The samples are applied to an anion-exchange column (e.g., Bio-Rad AG1X8). Free inositol is washed away, and the total [³H]-inositol phosphates are eluted with a high molarity ammonium formate/formic acid solution.[6]
-
Quantification: The radioactivity in the eluates is determined by liquid scintillation counting to quantify IP production, which is a direct measure of PLC activity.[6]
Caption: Experimental workflow for the Inositol Phosphate (IP) production assay.
4.3 Antiproliferative Assay (Crystal Violet) This assay is used to determine the IC₅₀ for the antiproliferative effects of this compound.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MBA-231) are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with a range of concentrations of this compound and incubated for a period that allows for several cell divisions (e.g., 72 hours).
-
Fixation and Staining: The medium is removed, and cells are fixed (e.g., with methanol) and then stained with a crystal violet solution, which stains the cell nuclei.
-
Solubilization and Measurement: After washing away excess stain, the bound crystal violet is solubilized (e.g., with a detergent solution). The absorbance of the solution is measured with a spectrophotometer, which is proportional to the number of viable, adherent cells.
-
Analysis: The absorbance values are used to generate a dose-response curve and calculate the IC₅₀ value.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helios.eie.gr [helios.eie.gr]
- 6. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
FR-190997: A Technical Guide to a Non-Peptide Bradykinin B2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-190997 is a potent, selective, and non-peptide agonist of the bradykinin B2 receptor. Its chemical name is 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnamidoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline.[1] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential and experimental application of this compound.
Introduction
Bradykinin (BK) is a peptide hormone that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[2] It exerts its effects through the activation of two G-protein coupled receptors, B1 and B2.[2] While BK itself has a short half-life, the development of stable, non-peptide agonists like this compound has provided valuable tools for studying the bradykinin system and exploring its therapeutic potential.[2] this compound has demonstrated a longer duration of action compared to endogenous bradykinin, making it a valuable compound for in vivo studies.[2][3]
Pharmacological Profile
This compound is a selective agonist for the bradykinin B2 receptor.[1][4] In various in vitro and in vivo models, it has been shown to mimic the effects of bradykinin, although with some differences in potency and duration of action.[3] Notably, it has been described as a partial agonist in some cellular systems.[1][5]
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell/Tissue Type | Species | Reference |
| Ki | 9.8 nM | Cloned B2-receptor | Human | [1] |
| pEC50 (contractile response) | 7.7 | Rabbit jugular vein, Guinea pig ileum | Rabbit, Guinea pig | [6] |
| EC50 (intracellular Ca2+ mobilization) | 155 nM | Human ocular cells (non-pigmented ciliary epithelium, trabecular meshwork, ciliary muscle) | Human | [1] |
| EC50 (prostaglandin production) | 15-19 nM | Human ciliary muscle and trabecular meshwork cells | Human | [1] |
| IC50 (antiproliferative activity) | 2.14 µM | MCF-7 breast cancer cells | Human | [7] |
| IC50 (antiproliferative activity) | 0.08 µM | MDA-MBA-231 breast cancer cells | Human | [7] |
| ED50 (hypotensive response) | 3.7 ± 0.5 nmol/kg | Anesthetized rabbits | Rabbit | [6] |
| ED50 (hypotensive response) | 8.9 ± 3.6 nmol/kg | Anesthetized guinea pigs | Guinea pig | [6] |
Table 2: In Vivo Effects of this compound
| Effect | Model | Species | Key Findings | Reference |
| Paw Edema | Subcutaneous injection in hind paw | ICR male mice | Dose-dependent edema with a longer duration than bradykinin. Inhibited by B2 antagonist HOE140 and indomethacin. | [3] |
| Hypotension | Intravenous injection | Sprague-Dawley male rats | Systemic hypotensive response with a significantly longer duration than bradykinin. | [3] |
| Intraocular Pressure Reduction | Topical ocular dosing | Ocular hypertensive Cynomolgus monkeys | Significantly lowered IOP by stimulating uveoscleral outflow. Effect reduced by bromfenac and blocked by a B2-antagonist. | [1] |
Mechanism of Action and Signaling Pathways
This compound activates the bradykinin B2 receptor, a Gq/11-coupled receptor. This activation initiates a cascade of intracellular signaling events.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the Bradykinin B2 Receptor.
Activation of the B2 receptor by this compound leads to the stimulation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration ([Ca2+]i).[1] This rise in calcium, along with DAG, activates protein kinase C (PKC).
The downstream effects of this signaling cascade include:
-
Prostaglandin Production: this compound stimulates the production of prostaglandins, an effect that can be attenuated by the cyclooxygenase-2 (COX-2) inhibitor bromfenac.[1]
-
Matrix Metalloproteinase (MMP) Release: The compound induces the release of pro-MMP-1 and pro-MMP-3.[1]
-
ERK Pathway Activation: Bradykinin B2 receptor stimulation is known to activate the oncogenic ERK pathway, which can lead to cell proliferation.[7][8]
-
Antiproliferative Effects: Paradoxically, this compound has also been shown to have significant antiproliferative activity in certain cancer cell lines.[7] This may be due to a dual mode of action involving receptor internalization and degradation, combined with the sequestration of intracellular B2 receptors.[7]
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is based on the methodology described for studying the binding of ligands to the human B2 receptor.[2]
Caption: Workflow for a radioligand binding assay.
-
Cell Culture and Membrane Preparation:
-
CHO DUKX-B11 cells stably expressing the human wild-type B2 receptor are cultured.[2]
-
Cells are harvested and washed in a buffer containing peptidase inhibitors.[2]
-
The cells are homogenized, and the homogenate is centrifuged to pellet the cell membranes.[2]
-
The membrane pellet is resuspended and stored at -80°C.[2]
-
-
Binding Assay:
-
Binding experiments are performed in a buffer containing TES, 1,10-phenanthroline, bacitracin, and BSA.[2]
-
A constant concentration of [3H]-Bradykinin (e.g., 0.15–0.2 nM) is used.[2]
-
Increasing concentrations of unlabeled this compound are added to compete for binding.[2]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin (e.g., 1 µM).[2]
-
The mixture is incubated for 60 minutes at room temperature.[2]
-
-
Separation and Quantification:
-
The incubation mixture is filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.[2]
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Production Assay
This protocol measures the functional activity of this compound by quantifying the production of a downstream second messenger.[2]
Caption: Workflow for an inositol phosphate production assay.
-
Cell Culture and Labeling:
-
Cells expressing the B2 receptor are seeded in multi-well plates.
-
The cells are incubated with a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
The cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Cells are then stimulated with various concentrations of this compound for a defined period.
-
-
Extraction of Inositol Phosphates:
-
The reaction is terminated by adding an ice-cold mixture of methanol and HCl.[2]
-
The cell lysates are collected.
-
-
Chromatographic Separation:
-
Quantification and Data Analysis:
-
The radioactivity in the eluates is measured by liquid scintillation counting.[2]
-
The data is analyzed using non-linear regression to generate concentration-response curves and determine the EC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the bradykinin B2 receptor in health and disease. Its non-peptide nature and prolonged duration of action offer advantages over the endogenous ligand in many experimental settings. The compound's complex pharmacology, exhibiting both agonistic and, paradoxically, antiproliferative effects, warrants further investigation. This guide provides a foundational understanding of this compound, summarizing key data and experimental approaches to facilitate future research and development efforts.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterisation of the first non-peptide bradykinin B2 receptor agonist FR 190997: An in vitro study on human, rabbit and pig vascular B2 receptors [sfera.unife.it]
- 6. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
FR-190997: A Comprehensive Technical Guide on its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor.[1][2] Initially investigated for cardiovascular indications, its therapeutic potential has expanded to include ocular hypertension and oncology.[2][3] This technical guide provides an in-depth overview of the chemical structure, an improved and efficient synthesis protocol, and a summary of the key biological activities of this compound, including its mechanism of action and associated signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided where available.
Chemical Structure
This compound, with the chemical name 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnamaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a complex molecule featuring multiple aromatic systems and functional groups.[1] Its structure is a key determinant of its high affinity and selectivity for the bradykinin B2 receptor.[1]
Chemical Formula: C39H35Cl2N5O5
Molecular Weight: 736.64 g/mol
CAS Number: 193344-25-1[4]
Synthesis of this compound
The original synthesis of this compound developed by Fujisawa was a lengthy 20-step process that required chromatographic purification in 13 of those steps, resulting in a low overall yield of 0.32%.[3] A more recent, improved synthesis has been developed that is chromatography-free, proceeds in 17 steps with an 11-step longest linear sequence, and provides the final product in approximately 8% overall yield.[3] This optimized route is more efficient and scalable, making it suitable for producing multigram quantities of this compound for further research.[5]
Improved 17-Step Synthesis Workflow
The following diagram outlines the key stages of the improved, chromatography-free synthesis of this compound.
Caption: Improved synthesis workflow for this compound.
Experimental Protocol: Improved 17-Step Synthesis
The following is a general outline of the experimental procedure for the improved synthesis of this compound. For specific reagent quantities, reaction conditions, and characterization data, please refer to the primary literature.[3][5]
Step 1-3: Synthesis of the Quinoline Core
-
Etherification: 4-Hydroxy-2-methylquinoline is reacted with 2-picolyl chloride in the presence of a suitable base and solvent to yield 2-methyl-4-(pyridin-2-ylmethoxy)quinoline.
Step 4-10: Synthesis of the Dichlorobenzyl Moiety 2. Multi-step conversion: 3-Amino-2,6-dichlorotoluene undergoes a series of reactions including diazotization, iodination, formylation, reduction, and mesylation to produce the key mesylated dichlorobenzyl intermediate.
Step 11: Coupling of the Core Fragments 3. SN2 Reaction: The synthesized quinoline core is coupled with the mesylated dichlorobenzyl intermediate via an SN2 reaction to form a key advanced intermediate.
Step 12-17: Final Assembly 4. Side Chain Elaboration: The advanced intermediate undergoes further functional group manipulations, including the introduction of a methylamino group. 5. Amide Coupling: The resulting amine is coupled with a protected (E)-4-(N-methylcarbamoyl)cinnamic acid derivative. 6. Deprotection: The final deprotection step yields this compound.
All intermediates are reportedly crystalline and can be purified by crystallization, eliminating the need for chromatography.[3]
Biological Activity and Mechanism of Action
This compound is a partial agonist of the bradykinin B2 receptor, exhibiting high affinity for the human cloned B2 receptor.[1] Its mechanism of action involves binding to and activating the B2 receptor, which is a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.[1][6]
Signaling Pathway of this compound
The binding of this compound to the bradykinin B2 receptor initiates downstream signaling primarily through the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i).[1]
Caption: this compound signaling pathway.
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: Receptor Binding and Functional Activity
| Parameter | Cell Line/System | Value | Reference |
| Ki (human B2 receptor) | Cloned human B2 receptor | 9.8 nM | [1] |
| EC50 ([Ca2+]i mobilization) | Human ocular cells | 155 nM | [1] |
| Emax ([Ca2+]i mobilization) | Human ocular cells | 38-80% (partial agonist) | [1] |
| EC50 (Prostaglandin production) | h-CM and h-TM cells | 15-19 nM | [1] |
Table 2: Antiproliferative Activity
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 80 nM (EC50) | [3][5] |
| MCF-7 | Breast Cancer | 2.14 µM (IC50) | [2][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.08 µM (IC50) | [2][7] |
Table 3: In Vivo Ocular Hypotensive Effect
| Animal Model | Dose | IOP Lowering | Reference |
| Ocular hypertensive Cynomolgus monkeys | 30 µg (topical) | 37% reduction (24h post-dose) | [1] |
Experimental Protocols for Biological Assays
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies used to assess the biological activity of this compound. For complete, step-by-step protocols, it is recommended to consult the original research articles.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of B2 receptor activation via the Gq pathway.
-
General Procedure:
-
Human ocular cells (e.g., nonpigmented ciliary epithelium, trabecular meshwork, or ciliary muscle cells) are cultured in appropriate media.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the cells.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
EC50 values are calculated from the dose-response curves.[1][6]
-
Cell Proliferation Assay
The antiproliferative effects of this compound are typically evaluated using assays that measure cell viability or metabolic activity.
-
General Procedure (e.g., MTT Assay):
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration.[2][7]
-
Prostaglandin and Pro-Matrix Metalloproteinase (MMP) Production Assays
These assays quantify the release of prostaglandins and pro-MMPs from cells following stimulation with this compound.
-
General Procedure:
-
Human ciliary muscle (h-CM) or trabecular meshwork (h-TM) cells are cultured to confluence.
-
The cells are treated with this compound for a defined period.
-
The cell culture supernatant is collected.
-
The concentrations of specific prostaglandins (e.g., PGE2) and pro-MMPs (e.g., pro-MMP-1, pro-MMP-3) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Conclusion
This compound is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds promise as a therapeutic agent in ophthalmology and oncology. Its well-defined chemical structure, coupled with an improved and scalable synthesis, facilitates its availability for further research and development. The detailed understanding of its mechanism of action and signaling pathways provides a solid foundation for exploring its full therapeutic potential. The quantitative biological data presented in this guide underscore its potency and selective activity, encouraging further investigation into its clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Drugs and Devices for Tackling Ocular Hypertension and Glaucoma, and Need for Neuroprotection and Cytoprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
FR-190997: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Abstract: FR-190997 is a potent, non-peptide partial agonist of the bradykinin B2 receptor (B2R).[1] Its research applications are primarily centered on two distinct therapeutic areas: ophthalmology, for its ability to lower intraocular pressure, and oncology, due to its surprising antiproliferative effects on cancer cells. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to this compound
This compound, with the chemical name 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a selective agonist for the bradykinin B2 receptor.[1] Unlike the endogenous ligand bradykinin, this compound is a non-peptide small molecule, which imparts greater stability and a longer duration of action in biological systems.[2] Initially investigated for cardiovascular indications, its unique properties have led to its exploration in other research fields.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gαq.[3] This activation initiates a canonical signaling cascade, as well as a more complex, context-dependent mechanism in cancer cells.
Gq-Coupled Signaling Pathway
Upon binding of this compound to the B2R, the associated Gαq protein is activated, leading to the stimulation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[1] This increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), leads to various downstream cellular responses.
Dual Mode of Action in Cancer
In cancer cells, this compound exhibits a paradoxical antiproliferative effect. This is attributed to a proposed dual mode of action:
-
Agonist-Induced Receptor Internalization and Degradation: As a B2R agonist, this compound induces the internalization of the receptor.[4][5] Prolonged exposure leads to the downregulation and degradation of B2R, thereby reducing the overall signaling capacity of this pro-proliferative pathway in cancer cells.
-
Inhibition of Endosomal Signaling: Following internalization, this compound may continue to interact with intracellular B2 receptors within endosomes, potentially sequestering them and inhibiting their associated endosomal signaling pathways, which are also implicated in cell proliferation.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding and Functional Potency
| Parameter | Value | Cell/System | Reference |
| Ki (human B2R) | 9.8 nM | Human cloned B2-receptor | [1] |
| EC50 ([Ca2+]i mobilization) | 155 nM | Human ocular cells | [1] |
| EC50 (Prostaglandin Production) | 15-19 nM | h-CM and h-TM cells | [1] |
| Emax ([Ca2+]i mobilization) | 38-80% | Human ocular cells | [1] |
| Emax (Prostaglandin Production) | 27-33% | h-CM and h-TM cells | [1] |
Table 2: Antiproliferative Activity
| Cell Line | IC50 | Reference |
| MCF-7 (Breast Cancer) | 2.14 µM | [5] |
| MDA-MB-231 (Breast Cancer) | 0.08 µM | [5] |
Table 3: In Vivo Efficacy (Ocular Hypertension Model)
| Parameter | Value | Model | Reference |
| IOP Lowering (30 µg) | 37% | Cynomolgus Monkeys | [1] |
| Uveoscleral Outflow Increase | 2.6 to 3.9-fold | Cynomolgus Monkeys | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the bradykinin B2 receptor
-
[3H]-Bradykinin (Radioligand)
-
This compound (Competitor)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Microplate harvester and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing B2R in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (adjust protein amount for optimal signal)
-
50 µL of varying concentrations of this compound
-
50 µL of [3H]-Bradykinin (at a concentration near its Kd)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[6]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP1) Accumulation Assay
This assay measures the functional activity of this compound by quantifying the accumulation of a stable downstream metabolite of IP3.
Materials:
-
Cells expressing the bradykinin B2 receptor
-
This compound
-
Stimulation Buffer containing Lithium Chloride (LiCl)
-
IP-One HTRF Assay Kit (containing IP1-d2 and anti-IP1 antibody-Cryptate)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Cell Stimulation:
-
Remove the culture medium and wash the cells.
-
Add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1.
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Lysis and Detection:
-
Lyse the cells according to the assay kit protocol.
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to the lysate.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate EC50 values from the concentration-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
MDA-MB-231 breast cancer cells
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
This compound is a versatile research tool with well-defined applications in ophthalmology and emerging potential in oncology. Its activity as a bradykinin B2 receptor partial agonist, coupled with its non-peptide nature, makes it a valuable compound for studying B2R signaling and for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into its dual mode of action in cancer may unveil new avenues for therapeutic intervention.
References
- 1. Prolonged signalling and trafficking of the bradykinin B2 receptor stimulated with the amphibian peptide maximakinin: insight into the endosomal inactivation of kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms regulating the expression, self-maintenance, and signaling-function of the bradykinin B2 and B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. benchchem.com [benchchem.com]
- 5. Dissociation of beta-arrestin from internalized bradykinin B2 receptor is necessary for receptor recycling and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
FR-190997: A Technical Whitepaper on a Novel Bradykinin B2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R). Initially developed by Fujisawa Pharmaceutical Co., this small molecule has garnered significant interest for its potential therapeutic applications, ranging from ocular hypertension to oncology. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a thorough compilation of its pharmacological data. Furthermore, this document visualizes the intricate signaling pathways and experimental workflows associated with this compound to facilitate a deeper understanding of its biological activities.
Introduction
Bradykinin, a physiologically active nonapeptide, exerts its diverse effects through the activation of two G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide variety of tissues and is implicated in numerous physiological and pathological processes, including inflammation, pain, vasodilation, and cell growth. The development of small molecule modulators of the B2R has been a long-standing goal in drug discovery. This compound emerged from these efforts as a potent, selective, and non-peptide partial agonist of the B2R, offering a valuable tool for dissecting B2R pharmacology and a potential therapeutic agent. This whitepaper will delve into the technical details of this compound's journey from discovery to its current preclinical status.
Discovery and Synthesis
This compound, with the chemical name 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnamoyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy)quinoline, was first disclosed by Fujisawa Pharmaceutical Co.[1]. The initial synthesis was a lengthy 20-step process that involved 13 chromatographic purifications, yielding the final compound in low overall yield[2][3][4].
Recognizing the synthetic challenges, a more efficient, 17-step synthesis was later developed. This improved route is amenable to late-stage diversification and eliminates the need for chromatographic purification, enabling multigram-scale production of this compound and its analogs[2][3][4].
Experimental Protocol: Improved 17-Step Synthesis of this compound
The improved synthesis of this compound is a convergent synthesis. The detailed experimental protocol is based on the work of Vachlioti et al. (2023). The following is a representative, generalized procedure. For precise molar equivalents, reaction times, and temperatures, referral to the primary literature is recommended.
Step 1-5: Synthesis of the Quinoline Core The synthesis begins with the construction of the substituted quinoline core. This typically involves a multi-step sequence starting from commercially available precursors, leading to the formation of a key 8-hydroxy-2-methyl-4-(2-pyridylmethoxy)quinoline intermediate.
Step 6-11: Synthesis of the Dichlorinated Aniline Moiety Parallel to the quinoline synthesis, the dichlorinated aniline portion of the molecule is prepared. This involves a series of reactions to introduce the N-methyl and the benzyloxy linker, culminating in a key intermediate with a free amino group.
Step 12-16: Synthesis of the Cinnamic Acid Side Chain The N-methylcarbamoyl cinnamic acid side chain is synthesized separately. This typically involves a Wittig or Horner-Wadsworth-Emmons reaction to establish the trans double bond, followed by functional group manipulations to install the amide moiety.
Step 17: Final Coupling The final step involves the coupling of the three key intermediates. The dichlorinated aniline intermediate is first acylated with the cinnamic acid side chain. The resulting amide is then coupled with the quinoline core via an ether linkage to yield this compound. The final product is typically purified by crystallization.
Mechanism of Action
This compound is a selective partial agonist of the bradykinin B2 receptor. It binds to the B2R with high affinity, leading to the activation of downstream signaling pathways.
Bradykinin B2 Receptor Signaling Pathway
Activation of the B2R by this compound initiates a cascade of intracellular events, primarily through the Gq/11 and Gi pathways.
Caption: Bradykinin B2 Receptor Signaling Pathway Activated by this compound.
Preclinical Pharmacology
This compound has been evaluated in a variety of in vitro and in vivo models, demonstrating its potential in different therapeutic areas.
In Vitro Activity
The in vitro pharmacological profile of this compound has been characterized in several cell-based assays.
| Assay | Cell Line | Parameter | Value | Reference |
| Receptor Binding | Human cloned B2R | Ki | 9.8 nM | [1] |
| Intracellular Ca²⁺ Mobilization | Human nonpigmented ciliary epithelium cells | EC50 | 155 nM | [1] |
| Prostaglandin Production | Human ciliary muscle cells | EC50 | 15-19 nM | [1] |
| Antiproliferative Activity | MDA-MB-231 (Triple-Negative Breast Cancer) | EC50 | 80 nM | [2] |
| Antiproliferative Activity | MCF-7 (Breast Cancer) | IC50 | 2.14 µM | |
| Antiproliferative Activity | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 | 0.08 µM |
In Vivo Activity
In vivo studies have highlighted the potential of this compound as an intraocular pressure (IOP) lowering agent and have also characterized its systemic effects.
| Animal Model | Effect | Dose/Route | Result | Reference |
| Ocular Hypertensive Cynomolgus Monkeys | IOP Lowering | 30 µg / topical ocular | 37% reduction in IOP at 24h | [1] |
| ICR Male Mice | Paw Edema | 0.1-0.9 nmol / s.c. | Dose-dependent edema formation | [5] |
| Sprague-Dawley Male Rats | Hypotension | Intravenous | Weaker but longer-lasting hypotension than bradykinin | [5] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for assessing the antiproliferative activity of this compound on a cancer cell line such as MDA-MB-231.
Caption: Workflow for a Cell Viability (MTT) Assay.
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control.
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Intracellular Calcium Mobilization Assay
This protocol describes a general method to measure the ability of this compound to induce calcium mobilization in a suitable cell line (e.g., HEK293 cells stably expressing the B2R).
Protocol:
-
Cell Seeding: Seed HEK293-B2R cells into a black-walled, clear-bottom 96-well plate.
-
Dye Loading: After 24 hours, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in a fluorescence microplate reader equipped with an automated injection system. Add a solution of this compound at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound in real-time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on major clinical trial registries (e.g., ClinicalTrials.gov). This suggests that this compound has not yet progressed into human clinical development and remains a preclinical research compound.
Conclusion
This compound is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds promise as a therapeutic candidate. Its potent and selective partial agonism, coupled with its non-peptide nature, makes it an attractive molecule for further investigation. The recent development of an efficient, chromatography-free synthesis has removed a significant barrier to its widespread study and potential future development. While its antiproliferative effects in breast cancer models and its intraocular pressure-lowering activity are compelling, further preclinical studies are warranted to fully elucidate its therapeutic potential and to determine its suitability for clinical development. The lack of clinical trial data indicates that the journey of this compound from a promising preclinical candidate to a clinically approved therapeutic is still in its early stages.
References
- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helios.eie.gr [helios.eie.gr]
- 3. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. helvia.uco.es [helvia.uco.es]
FR-190997 Signal Transduction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR). While initially investigated for other indications, this compound has demonstrated significant antiproliferative activity in cancer cell lines, sparking interest in its potential as an anticancer agent. This technical guide provides an in-depth overview of the this compound signal transduction pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the mechanism of action of this compound and its potential therapeutic applications.
Core Signal Transduction Pathway of this compound
This compound exerts its cellular effects by binding to and activating the bradykinin B2 receptor. The B2R is primarily coupled to the Gαq subunit of heterotrimeric G-proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of Gαq, which in turn initiates a cascade of downstream signaling events.
The canonical signaling pathway activated by this compound involves the following key steps:
-
Activation of Phospholipase C (PLC) : Activated Gαq stimulates the activity of phospholipase C-β (PLCβ).
-
Generation of Second Messengers : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC) : The increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional isoforms of protein kinase C (PKC).
-
Downstream Effector Activation : The activation of PLC, the rise in intracellular calcium, and the activation of PKC lead to the modulation of various downstream effector proteins and signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.
A proposed dual mechanism of action for the antiproliferative effects of this compound suggests that in addition to the canonical signaling pathway, agonist-induced receptor internalization and degradation, coupled with the inhibition of intracellular B2 receptor signaling, contribute to its overall cellular impact.[1]
Signaling Pathway Diagram
Caption: this compound Signal Transduction Pathway.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound, providing insights into its potency and efficacy in various experimental systems.
| Parameter | Cell Line | Value | Reference |
| IC50 (Antiproliferative Activity) | MCF-7 (Breast Cancer) | 2.14 µM | [1] |
| MDA-MB-231 (Breast Cancer) | 0.08 µM | [1] | |
| EC50 (Antiproliferative Activity) | MDA-MB-231 (Breast Cancer) | 80 nM | [2][3] |
Table 1: Antiproliferative Activity of this compound.
| Parameter | Assay System | Value |
| EC50 (Prostaglandin Production) | Human Ciliary Muscle (h-CM) Cells | 15-19 nM |
| Human Trabecular Meshwork (h-TM) Cells | 15-19 nM | |
| Emax (Prostaglandin Production) | h-CM and h-TM Cells | 27-33% |
Table 2: Effect of this compound on Prostaglandin Production.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound signal transduction pathway. These protocols are based on established methods and can be adapted for specific research needs.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
This protocol outlines a general procedure for assessing the antiproliferative effects of this compound on cancer cell lines.
Experimental Workflow Diagram
Caption: Cell Proliferation Assay Workflow.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
SRB Assay:
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid and air dry.
-
Add 200 µL of 10 mM Tris base to solubilize the dye.
-
Read the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK (p-ERK) as a marker of ERK pathway activation.
Materials:
-
Cell line of interest
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with this compound at the desired concentration for a specific time course (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software and express the p-ERK/total ERK ratio relative to the control.
Clinical Trial Information
As of the latest available information, there are no registered clinical trials for this compound. Further preclinical studies are likely required to justify its progression into human clinical trials.
Conclusion
This compound represents a fascinating pharmacological tool and a potential therapeutic lead, particularly in the context of oncology. Its mechanism of action, centered on the bradykinin B2 receptor, involves a complex interplay of well-established signaling pathways. The paradoxical antiproliferative effect of a B2R agonist highlights the intricate nature of GPCR signaling and the potential for context-dependent cellular responses. This technical guide provides a foundational understanding of the this compound signal transduction pathway, offering researchers a starting point for further investigation into its biological activities and therapeutic potential. The provided experimental protocols serve as a practical resource for designing and executing key in vitro assays to explore the molecular pharmacology of this intriguing compound. Further research is warranted to fully elucidate the downstream effectors responsible for its antiproliferative actions and to explore its efficacy in in vivo cancer models.
References
- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
FR-190997: A Nonpeptide Bradykinin B2 Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-190997, with the chemical structure 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a potent and selective nonpeptide partial agonist of the bradykinin B2 receptor.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
Bradykinin (BK) is a peptide hormone that exerts a wide range of physiological and pathological effects through the activation of two main G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed in various tissues and mediates most of the physiological actions of BK, including vasodilation, inflammation, and pain. Nonpeptide agonists of the B2 receptor, such as this compound, offer several advantages over their peptide counterparts, including improved stability and oral bioavailability, making them attractive candidates for therapeutic development. This compound has been investigated for its potential in treating conditions such as ocular hypertension and has also shown unexpected antiproliferative activity in cancer cell lines.[2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (Binding Affinity) | 9.8 nM | Human cloned B2-receptor | [1][4] |
| EC50 (Ca2+ Mobilization) | 155 nM | Human ocular cells (nonpigmented ciliary epithelium, trabecular meshwork, ciliary muscle) | [1][5] |
| EC50 (Prostaglandin Production) | 15-19 nM | Human ciliary muscle (h-CM) and trabecular meshwork (h-TM) cells | [1][5] |
| EC50 (Antiproliferative Activity) | 80 nM | MDA-MB-231 (triple-negative breast cancer cell line) | [2][6] |
| IC50 (Antiproliferative Activity) | 2.14 µM | MCF-7 (breast cancer cell line) | [2][3] |
| IC50 (Antiproliferative Activity) | 0.08 µM | MDA-MBA-231 (breast cancer cell line) | [2][3] |
| pEC50 (Contractile Bioassays) | 7.7 | Rabbit jugular vein and guinea pig ileum | [7] |
Table 2: Efficacy and In Vivo Activity
| Parameter | Value | Model System | Reference |
| Emax (Ca2+ Mobilization) | 38-80% (partial agonist) | Human ocular cells | [1][5] |
| Emax (Prostaglandin Production) | 27-33% | h-CM and h-TM cells | [1][5] |
| IOP Lowering | 37% reduction (at 30 µg, 24h post-dosing) | Ocular hypertensive Cynomolgus monkeys | [1] |
| Uveoscleral Outflow Increase | 2.6 to 3.9-fold above baseline | Ocular hypertensive Cynomolgus monkeys | [1] |
| ED50 (Hypotensive Response) | 3.7 +/- 0.5 nmol/kg (intraarterial) | Rabbits | [7] |
| ED50 (Hypotensive Response) | 8.9 +/- 3.6 nmol/kg (intraarterial) | Guinea pigs | [7] |
Signaling Pathway and Mechanism of Action
This compound acts as a selective partial agonist at the bradykinin B2 receptor. Upon binding, it initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[1][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum.[1] This rise in intracellular calcium, along with DAG, activates protein kinase C (PKC).[8]
Furthermore, the signaling cascade stimulated by this compound leads to the production of prostaglandins (PGs) and pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-1 and pro-MMP-3.[1] In the context of ocular physiology, these downstream effectors are thought to contribute to the increase in uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1]
Interestingly, this compound has also demonstrated antiproliferative effects in cancer cells. The proposed mechanism for this activity involves agonist-induced receptor internalization and degradation, coupled with the sequestration of functional intracellular B2 receptors and inhibition of associated endosomal signaling.[2][3]
Caption: Signaling pathway of this compound as a B2 receptor agonist.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following outlines common experimental protocols used in the study of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.
-
Cell Preparation: CHO cells stably expressing the human B2 receptor are cultured and harvested.
-
Membrane Preparation: Cells are washed and homogenized. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled B2 receptor ligand (e.g., [3H]-BK) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The reaction is incubated for a specific time (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration, a key event in B2 receptor signaling.
-
Cell Loading: Human ocular cells (e.g., h-TM, h-CM) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are then stimulated with varying concentrations of this compound.
-
Detection: Changes in intracellular calcium levels are measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
In Vivo Model of Ocular Hypertension
This model is used to assess the efficacy of this compound in lowering intraocular pressure (IOP).
-
Animal Model: Ocular hypertension is induced in one eye of Cynomolgus monkeys.
-
Drug Administration: A single topical ocular dose of this compound (e.g., 30 µg) is administered to the hypertensive eye.
-
IOP Measurement: IOP is measured at various time points (e.g., before and up to 24 hours after dosing) using a tonometer.
-
Data Analysis: The percentage change in IOP from baseline is calculated and compared to a vehicle control group.
Caption: A generalized experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds therapeutic potential in indications such as glaucoma. Its nonpeptide nature provides a significant advantage in terms of drug-like properties. The unexpected discovery of its antiproliferative effects opens new avenues for research into the role of the bradykinin system in cancer. This technical guide provides a foundational understanding of this compound, summarizing key data and experimental approaches to facilitate further investigation by the scientific community.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. helios.eie.gr [helios.eie.gr]
- 7. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Paradoxical Antiproliferative Properties of FR-190997: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-190997, a potent and selective nonpeptide agonist of the bradykinin B2 receptor (B2R), has demonstrated significant and paradoxical antiproliferative activity in preclinical studies. Contrary to the expected proliferative effects of B2R stimulation, this compound induces growth inhibition in cancer cell lines, notably in breast cancer. This technical guide provides an in-depth analysis of the antiproliferative properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for its evaluation. The document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
The kallikrein-kinin system, and specifically the bradykinin B2 receptor, has been traditionally associated with proliferative and pro-inflammatory signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which are often implicated in cancer progression.[1][2] Consequently, the discovery that a B2R agonist, this compound, exhibits potent antiproliferative effects presents a scientific paradox.[1][3] This finding opens new avenues for therapeutic strategies targeting the B2R in oncology. This guide will explore the core data and methodologies related to the antiproliferative characteristics of this compound.
Quantitative Antiproliferative Activity
The antiproliferative efficacy of this compound has been quantified in various cancer cell lines. The following table summarizes the key inhibitory concentration (IC50) and effective concentration (EC50) values reported in the literature.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 0.08 µM | [1][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 80 nM | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | IC50 | 2.14 µM | [1][3] |
Mechanism of Action: A Paradoxical Pathway
The antiproliferative action of this compound is attributed to a paradoxical mechanism inconsistent with the canonical proliferative signaling of B2R. Bradykinin, the endogenous ligand for B2R, typically activates oncogenic pathways like the ERK pathway.[1][2] However, the sustained agonism by this compound is hypothesized to trigger a unique cellular response.
The proposed mechanism involves a dual mode of action:
-
Agonist-Induced Receptor Internalization and Degradation: Persistent stimulation of B2R by this compound leads to the internalization and subsequent degradation of the receptor. This downregulation of B2R on the cell surface effectively dampens the proliferative signals that would otherwise be initiated.[1][3]
-
Inhibition of Endosomal Signaling: Following internalization, the ligand-receptor complex can continue to signal from endosomal compartments. It is postulated that this compound, within this context, inhibits the associated endosomal signaling, further contributing to the overall antiproliferative effect.[1][3]
This paradoxical effect suggests that the cellular outcome of B2R activation is highly dependent on the nature and duration of the agonist stimulation.
Caption: Proposed paradoxical signaling pathway of this compound.
Experimental Protocols
The evaluation of the antiproliferative properties of this compound involves standard in vitro cell-based assays. The following is a detailed methodology based on the key cited experiments.
Cell Culture
-
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma, triple-negative)
-
MCF-7 (human breast adenocarcinoma, estrogen receptor-positive)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Antiproliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for in vitro antiproliferation assay.
Conclusion and Future Directions
This compound presents a compelling case for the re-evaluation of B2R as a therapeutic target in oncology. Its paradoxical antiproliferative activity, mediated through agonist-induced receptor downregulation and inhibition of endosomal signaling, offers a novel mechanistic approach to cancer therapy. The potent, sub-micromolar activity against triple-negative breast cancer cells is particularly noteworthy.
Further research is warranted to fully elucidate the downstream signaling events that differentiate the antiproliferative response to this compound from the proliferative response to endogenous bradykinin. In vivo studies are essential to validate these in vitro findings and to assess the therapeutic potential and safety profile of this compound in preclinical cancer models. The development of analogs with improved pharmacokinetic and pharmacodynamic properties could further enhance the clinical translatability of this promising compound.
References
FR-190997: A Technical Guide on its Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a non-peptide, selective partial agonist of the bradykinin B2 receptor (B2R).[1][2] Initially investigated for other therapeutic applications, recent research has unveiled its potent antiproliferative activity against cancer cells, particularly in breast cancer models.[1] This discovery is paradoxical, as stimulation of the B2R is often linked to oncogenic signaling pathways, such as the ERK pathway.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on cancer cells, its proposed mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.
Mechanism of Action
The anticancer effect of this compound is attributed to a dual mode of action that ultimately leads to the downregulation of B2R-mediated proliferative signals.[2] Unlike B2R antagonists, which simply block the receptor, this compound, as a partial agonist, induces a complex response. The proposed mechanism involves:
-
Agonist-Induced Receptor Internalization and Degradation: Upon binding of this compound, the B2R is internalized from the cell surface. Prolonged stimulation by the agonist can lead to the degradation of these receptors, reducing the overall number of B2Rs available to respond to the endogenous ligand, bradykinin.
-
Sequestration of Intracellular B2 Receptors and Inhibition of Endosomal Signaling: this compound may also interact with intracellular pools of B2Rs, sequestering them and preventing their participation in signaling cascades. Furthermore, it is suggested that this compound inhibits signaling from endosomes, which is a critical location for sustained signaling of G-protein coupled receptors.
This dual mechanism provides a plausible explanation for the paradoxical antiproliferative effects of a B2R agonist and suggests a novel therapeutic strategy for cancers that overexpress B2R.[2]
Signaling Pathways
The primary signaling pathway associated with the native B2R ligand, bradykinin, involves the activation of the Gq alpha subunit of its associated G-protein. This initiates a cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both of these events can lead to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is a well-established driver of cell proliferation.[3]
The antiproliferative effect of this compound suggests a modulation of this pathway, likely through the previously described receptor internalization and inhibition of endosomal signaling, effectively dampening the pro-proliferative ERK signaling.
References
Ocular Hypotensive Effects of FR-190997: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ocular hypotensive properties of FR-190997, a novel nonpeptide bradykinin B2-receptor partial agonist. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development in the field of glaucoma therapeutics.
Core Mechanism of Action
This compound is a selective partial agonist for the bradykinin B2 receptor.[1][2] Its intraocular pressure (IOP)-lowering effect is primarily attributed to an increase in the uveoscleral outflow of aqueous humor.[1][2][3] This is achieved through a signaling cascade initiated by the activation of the B2 receptor in key ocular tissues, including the ciliary muscle and trabecular meshwork.[1][2]
The proposed signaling pathway is as follows:
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Cell/System | Reference |
| B2-Receptor Binding Affinity (Ki) | 9.8 nM | Human cloned B2-receptor | [1][2] |
| Intracellular Ca²⁺ Mobilization (EC50) | 155 nM | Human nonpigmented ciliary epithelial cells, trabecular meshwork cells, and ciliary muscle cells | [1][2] |
| Intracellular Ca²⁺ Mobilization (Emax) | 38-80% | Human nonpigmented ciliary epithelial cells, trabecular meshwork cells, and ciliary muscle cells | [1][2] |
| Prostaglandin Production (EC50) | 15-19 nM | Human ciliary muscle and trabecular meshwork cells | [1][2] |
| Prostaglandin Production (Emax) | 27-33% | Human ciliary muscle and trabecular meshwork cells | [1][2] |
Table 2: In Vivo Ocular Hypotensive Efficacy in Ocular Hypertensive Cynomolgus Monkeys
| Parameter | Value | Dose | Time Point | Reference |
| IOP Reduction | 37% (P < 0.001) | 30 µg (topical) | 24 hours post-dosing | [1][2][3] |
| Uveoscleral Outflow Increase | 2.6 to 3.9-fold above baseline | Not specified | Not specified | [1][2][3] |
Experimental Protocols
In Vitro Studies
3.1.1. Cell Culture
-
Human Ciliary Muscle (h-CM) and Trabecular Meshwork (h-TM) Cells: Primary cultures of h-CM and h-TM cells were established from donor eyes. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were used for experiments between passages 3 and 6.
3.1.2. Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
The workflow for measuring intracellular calcium mobilization is depicted below.
-
Protocol: Cultured h-CM or h-TM cells were seeded in 96-well plates. After reaching confluence, cells were loaded with the fluorescent calcium indicator Fura-2 AM. Following a wash step to remove extracellular dye, baseline fluorescence was recorded. This compound was then added at various concentrations, and the change in fluorescence intensity was measured using a fluorescence plate reader. The ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm was used to calculate the intracellular calcium concentration.
3.1.3. Prostaglandin (PG) and Pro-Matrix Metalloproteinase (MMP) Release Assays
-
Protocol: Confluent cultures of h-CM or h-TM cells were washed and incubated with serum-free medium containing different concentrations of this compound for a specified period (e.g., 24 hours). The cell culture supernatant was then collected. The concentrations of PGs (e.g., PGE2) and pro-MMPs (e.g., pro-MMP-1, pro-MMP-3) were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
In Vivo Studies
3.2.1. Animal Model
-
Species: Conscious Cynomolgus monkeys (Macaca fascicularis) with laser-induced unilateral ocular hypertension were used. This model is a well-established preclinical model for glaucoma research.
3.2.2. Intraocular Pressure (IOP) Measurement
The experimental workflow for in vivo IOP measurement is outlined below.
-
Protocol: Baseline IOP was measured in both eyes of the monkeys using a calibrated pneumatonometer. A single topical dose of this compound (e.g., 30 µg in a 30 µL vehicle) was administered to the ocular hypertensive eye. The contralateral eye received the vehicle as a control. IOP was then measured at multiple time points post-instillation to determine the time course and magnitude of the ocular hypotensive effect.
3.2.3. Aqueous Humor Outflow Studies
-
Protocol: To determine the mechanism of IOP reduction, aqueous humor outflow facility was assessed. This was likely performed using a two-level constant pressure perfusion method in anesthetized monkeys. This technique allows for the separate calculation of trabecular outflow and uveoscleral outflow. The increase in uveoscleral outflow in this compound-treated eyes compared to control eyes was quantified.
Conclusion
This compound demonstrates potent ocular hypotensive activity in a relevant preclinical model of ocular hypertension. Its mechanism of action, involving the stimulation of the bradykinin B2 receptor to increase uveoscleral outflow, represents a novel approach to IOP reduction. The quantitative data on its receptor affinity, functional potency, and in vivo efficacy provide a strong foundation for its further development as a potential therapeutic agent for glaucoma. The detailed experimental protocols outlined in this guide can serve as a reference for researchers aiming to replicate or build upon these findings.
References
Methodological & Application
Application Notes and Protocols for FR-190997 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a non-peptide, selective partial agonist of the bradykinin B2 receptor. It has demonstrated potent antiproliferative activity in breast cancer cell lines and is also investigated for its effects on intraocular pressure. These application notes provide detailed protocols for the in vitro assessment of this compound's effects on cell viability and its mechanism of action through key signaling pathways.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma (ER+, PR+, HER2-) | Cell Viability | 2.14 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer (ER-, PR-, HER2-) | Cell Viability | 0.08 | [1] |
Experimental Protocols
Cell Culture of MCF-7 and MDA-MB-231 Cells
1.1. Materials
-
MCF-7 and MDA-MB-231 cell lines (ATCC)
-
MCF-7 Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
MDA-MB-231 Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator at 37°C with 5% CO2
1.2. Protocol for Cell Maintenance
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell growth daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of the respective complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired split ratio (e.g., 1:3 or 1:6).
Cell Viability Assay (MTT Assay)
This protocol is a general method that can be adapted for assessing the cytotoxic effects of this compound.
2.1. Materials
-
MCF-7 or MDA-MB-231 cells
-
Complete growth medium
-
This compound (stock solution prepared in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
2.2. Protocol
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the appropriate complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Calcium Mobilization Assay
This is a general protocol for measuring intracellular calcium mobilization upon B2 receptor activation, which can be adapted for this compound.
3.1. Materials
-
Cells expressing bradykinin B2 receptors (e.g., MDA-MB-231)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
3.2. Protocol
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
On the day of the assay, prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS.
-
Aspirate the culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with HBSS containing probenecid.
-
Place the plate in a fluorescence plate reader and set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading.
-
Inject a solution of this compound at the desired concentration and continue to record the fluorescence to measure the change in intracellular calcium concentration.
Prostaglandin E2 (PGE2) Production Assay
This is a general protocol to measure PGE2 release, a downstream effect of B2 receptor activation, and can be adapted for this compound.
4.1. Materials
-
Cells known to produce PGE2 upon B2 receptor stimulation
-
Serum-free culture medium
-
This compound
-
PGE2 ELISA kit
-
Microplate reader
4.2. Protocol
-
Seed cells in a 24-well plate and grow to near confluency.
-
Wash the cells with PBS and replace the medium with serum-free medium.
-
Incubate the cells for a period to reduce basal PGE2 levels.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 15-60 minutes).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
Western Blot for ERK Activation
This is a general protocol to assess the phosphorylation of ERK, a key downstream kinase in the B2 receptor signaling pathway.[2]
5.1. Materials
-
MDA-MB-231 cells or other suitable cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
5.2. Protocol
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at various concentrations and for different time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
FR-190997 In Vivo Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vivo animal model studies involving FR-190997, a nonpeptide bradykinin B2 receptor partial agonist. This document includes summaries of quantitative data, detailed experimental protocols for key models, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a potent and selective nonpeptide partial agonist of the bradykinin B2 receptor.[1][2] It has been investigated for various therapeutic applications, including its anti-inflammatory, hypotensive, and antiproliferative effects.[3][4] Notably, it has also been shown to be a potent ocular hypotensive agent.[5] This document details the in vivo animal models used to characterize these effects.
Signaling Pathway of this compound
This compound exerts its effects primarily through the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[6] Upon binding, it activates downstream signaling cascades. The proposed mechanism for its antiproliferative effects involves a dual mode of action: agonist-induced receptor internalization and degradation, combined with sequestration of intracellular B2 receptors and inhibition of endosomal signaling.[2] This paradoxically leads to antiproliferative outcomes despite being a B2R agonist, a receptor pathway often associated with cell proliferation.[2][4]
Caption: Proposed dual-action signaling pathway of this compound.
In Vivo Animal Models and Protocols
Mouse Paw Edema Model (Anti-inflammatory Activity)
This model is used to assess the anti-inflammatory properties of this compound.[3]
Experimental Protocol:
-
Animal Model: Male ICR mice.[3]
-
Induction of Edema: A subcutaneous injection of 30 µL of this compound solution (at doses of 0.1, 0.3, and 0.9 nmol) is administered into the right hind paw. A control group receives bradykinin (0.3, 0.6, and 1.2 nmol).[3]
-
Measurement: Paw volume is measured at various time points (e.g., peaking between 15-30 minutes and lasting over 200 minutes for this compound) using a plethysmometer.[3]
-
Pharmacological Intervention (Optional): To investigate the mechanism, a B2 receptor antagonist like HOE140 (1 mg/kg, i.p.) or FR173657 (30 mg/kg, i.p.) can be administered 30 minutes prior to this compound.[3] Indomethacin (10 mg/kg, i.p.), a cyclooxygenase inhibitor, can also be used to assess the involvement of prostaglandins.[3]
Quantitative Data Summary:
| Compound | Dose (nmol) | Peak Edema Time | Duration of Action |
| This compound | 0.1, 0.3, 0.9 | 15-30 min | > 200 min |
| Bradykinin | 0.3, 0.6, 1.2 | 15 min | ~150 min |
Data from Ueno et al., 1999.[3]
Caption: Experimental workflow for the mouse paw edema model.
Rat Hypotensive Response Model
This model evaluates the effect of this compound on systemic blood pressure.[3]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Anesthesia: Animals are anesthetized with pentobarbital.[3]
-
Drug Administration: this compound is administered intravenously.[3]
-
Measurement: Systemic blood pressure is monitored continuously.
-
Comparison: The hypotensive response is compared to that induced by bradykinin. While the potency of this compound is weaker than bradykinin in terms of maximal hypotension, its duration of action is significantly longer.[3]
Quantitative Data Summary:
| Compound | Administration | Potency (vs. Bradykinin) | Duration of Hypotensive Response |
| This compound | Intravenous | Weaker | Significantly longer than Bradykinin |
Data from Ueno et al., 1999.[3]
Ocular Hypertensive Cynomolgus Monkey Model (Ocular Hypotensive Activity)
This model is crucial for assessing the potential of this compound in treating glaucoma by measuring its effect on intraocular pressure (IOP).[5]
Experimental Protocol:
-
Animal Model: Conscious ocular hypertensive Cynomolgus monkeys.[5]
-
Drug Administration: A 30 µg dose of this compound is administered via topical ocular dosing.[5]
-
Measurement: Intraocular pressure is measured at various time points, with a significant reduction observed 24 hours post-dosing.[5] Tonometry is the standard method for IOP measurement in monkeys.[7]
-
Pharmacological Intervention (Optional): The involvement of prostaglandins can be investigated by co-administration with a cyclooxygenase-2 inhibitor like bromfenac. A B2-receptor antagonist can also be used to confirm the mechanism of action.[5]
Quantitative Data Summary:
| Treatment | Dose | Time Point | IOP Reduction |
| This compound | 30 µg | 24 h | 37% (P < 0.001) |
Data from Sharif et al., 2014.[5]
Caption: Experimental workflow for the ocular hypertensive monkey model.
Antiproliferative In Vitro Studies
While this document focuses on in vivo models, it is important to note that the antiproliferative effects of this compound have been demonstrated in vitro using human breast cancer cell lines.
Quantitative Data Summary (In Vitro):
| Cell Line | IC50 (µM) |
| MCF-7 | 2.14 |
| MDA-MBA-231 | 0.08 |
Data from Rassias et al., 2021.[2]
Conclusion
The in vivo animal models described provide robust systems for evaluating the diverse pharmacological activities of this compound. The mouse paw edema model is suitable for assessing anti-inflammatory potential, the rat hypotensive model for cardiovascular effects, and the cynomolgus monkey ocular hypertension model for glaucoma therapeutic potential. The detailed protocols and summarized data herein serve as a valuable resource for researchers designing and interpreting studies with this compound and other bradykinin B2 receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-190997 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a non-peptide, selective partial agonist of the bradykinin B2 receptor (B2R).[1] While typically associated with pro-inflammatory and oncogenic signaling pathways, emerging research has highlighted a paradoxical and potent antiproliferative activity of this compound in the context of triple-negative breast cancer (TNBC).[2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound's effects on TNBC, with a focus on the MDA-MB-231 cell line.
Mechanism of Action
Bradykinin B2 receptor stimulation is generally known to activate pro-proliferative pathways such as the ERK/MAPK cascade.[1][2] However, the antiproliferative effects of this compound in TNBC are attributed to a proposed dual mode of action. This involves agonist-induced receptor internalization and degradation, coupled with the inhibition of associated endosomal signaling.[3] This unique mechanism presents a novel therapeutic avenue for TNBC research.
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound and a more potent analogue, Compound 10, in breast cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | 0.08 | [2][3] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Cell Proliferation | 2.14 | [2][3] |
Table 2: In Vitro Antiproliferative Activity of this compound Analogue (Compound 10)
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | 0.06 | [3] |
Table 3: Potency of this compound in TNBC Cells
| Cell Line | Cancer Type | Measurement | EC50 (nM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation | 80 | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in TNBC and a general experimental workflow for its investigation.
Caption: Proposed dual-action mechanism of this compound in TNBC.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in TNBC research. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on TNBC cells.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of this compound.
-
Protocol 2: Western Blot Analysis
This protocol is to investigate the effect of this compound on key signaling proteins.
Materials:
-
MDA-MB-231 cells
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-B2R, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Protocol 3: In Vivo Triple-Negative Breast Cancer Xenograft Model
This protocol outlines the establishment of a TNBC xenograft model to evaluate the in vivo efficacy of this compound. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
MDA-MB-231 cells
-
Matrigel
-
This compound
-
Vehicle for in vivo administration
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Harvest MDA-MB-231 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
The optimal dose and administration route for this compound in a TNBC model has not been established. Based on other in vivo studies, a starting dose could be in the range of 1-10 mg/kg, administered via intraperitoneal (i.p.) or intravenous (i.v.) injection daily or every other day.[6] A pilot study to determine the maximum tolerated dose is recommended.
-
Prepare this compound in a suitable vehicle.
-
Administer the treatment or vehicle to the respective groups for a predetermined period (e.g., 21-28 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blot).
-
Conclusion
This compound presents a promising and unconventional approach to targeting triple-negative breast cancer. Its unique mechanism of action, involving the paradoxical antiproliferative effects of a B2R agonist, warrants further investigation. The protocols and data presented here provide a comprehensive framework for researchers to explore the therapeutic potential of this compound in TNBC.
References
- 1. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-190997 in Experimental Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a nonpeptide, selective partial agonist of the bradykinin B2 receptor, which has demonstrated significant potential as a therapeutic agent for glaucoma.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in experimental glaucoma models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and signaling pathways of this compound and similar compounds.
This compound effectively lowers intraocular pressure (IOP) by primarily enhancing the uveoscleral outflow of aqueous humor.[1][3] Its mechanism involves the activation of the bradykinin B2 receptor, leading to a cascade of intracellular events, including the mobilization of calcium, and the production of prostaglandins and pro-matrix metalloproteinases (pro-MMPs).[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| B2-Receptor Binding Affinity (Ki) | Human cloned B2-receptor | 9.8 nM | [1][3] |
| Intracellular Ca2+ Mobilization (EC50) | Human nonpigmented ciliary epithelium cells | 155 nM | [1][3] |
| Intracellular Ca2+ Mobilization (Emax) | Human nonpigmented ciliary epithelium, trabecular meshwork, and ciliary muscle cells | 38-80% (partial agonist) | [1][3] |
| Prostaglandin Production (EC50) | Human ciliary muscle and trabecular meshwork cells | 15-19 nM | [1][3] |
| Prostaglandin Production (Emax) | Human ciliary muscle and trabecular meshwork cells | 27-33% | [1][3] |
Table 2: In Vivo Efficacy of this compound in Ocular Hypertensive Cynomolgus Monkeys
| Parameter | Dose | Time Point | Result | Reference |
| IOP Reduction | 30 µg (topical) | 24 hours post-dosing | 37% reduction (P < 0.001) | [1][3] |
| Uveoscleral Outflow (UVSO) Increase | Not specified | Not specified | 2.6 to 3.9-fold above baseline | [1][3] |
Signaling Pathway
The proposed signaling pathway for this compound in ocular cells is depicted below. This compound acts as a partial agonist at the bradykinin B2 receptor, initiating a cascade that leads to increased uveoscleral outflow and a reduction in intraocular pressure.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature and are intended to serve as a template for preclinical studies.
Protocol 1: Induction of Ocular Hypertension in Cynomolgus Monkeys
This protocol describes a laser-induced method to create a model of ocular hypertension, which is suitable for testing the IOP-lowering effects of compounds like this compound.
Materials:
-
Adult cynomolgus monkeys
-
Anesthetic (e.g., ketamine)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Argon laser photocoagulator
-
Goniolens
-
Topical antibiotic ointment
Procedure:
-
Anesthetize the monkey and apply a topical anesthetic to the eye.
-
Place a goniolens on the cornea to visualize the trabecular meshwork.
-
Using an argon laser, apply laser spots to 180-360 degrees of the trabecular meshwork. The laser settings (power, spot size, duration) should be optimized to induce a sustained elevation in IOP without causing excessive inflammation.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
-
Allow several weeks for the IOP to stabilize at an elevated level before initiating drug treatment studies.
-
Regularly measure IOP using a calibrated tonometer.
Protocol 2: Topical Ocular Administration of this compound
This protocol outlines the procedure for administering this compound topically to the eyes of experimental animals.
Materials:
-
This compound solution (e.g., 30 µg in a suitable vehicle)
-
Calibrated micropipette
-
Animal restraint system
Procedure:
-
Gently restrain the animal to minimize head movement.
-
Using a calibrated micropipette, instill a precise volume (e.g., 20-30 µL) of the this compound solution into the lower conjunctival sac of the eye.
-
Avoid touching the cornea with the pipette tip.
-
Hold the animal's head steady for a few moments to allow for drug distribution and minimize loss from blinking.
-
For control groups, administer the vehicle solution using the same procedure.
Protocol 3: Measurement of Intraocular Pressure (IOP)
This protocol describes the procedure for measuring IOP in experimental animals using a tonometer.
Materials:
-
Calibrated tonometer (e.g., Tono-Pen, iCare TONOVET)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Animal restraint system
Procedure:
-
Gently restrain the animal.
-
Apply a drop of topical anesthetic to the eye and wait for it to take effect.
-
Hold the tonometer perpendicular to the central cornea.
-
Gently touch the cornea with the tonometer tip to obtain a reading.
-
Take multiple readings (e.g., 3-5) and calculate the average to ensure accuracy.
-
Record the IOP measurements at baseline and at various time points after drug administration (e.g., 2, 4, 6, 8, 24 hours).
Protocol 4: In Vitro Intracellular Calcium Mobilization Assay
This protocol details a method to assess the ability of this compound to mobilize intracellular calcium in cultured human ocular cells.
Materials:
-
Cultured human ocular cells (e.g., nonpigmented ciliary epithelium, trabecular meshwork, or ciliary muscle cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
This compound at various concentrations
-
Bradykinin (as a positive control)
-
B2-receptor antagonist (e.g., HOE-140)
-
Fluorescence plate reader or microscope
Procedure:
-
Plate the cells in a suitable multi-well plate and grow to confluence.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations to the wells.
-
Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
To confirm the B2-receptor-mediated effect, pre-incubate some cells with a B2-receptor antagonist before adding this compound.
-
Use a full agonist like bradykinin as a positive control to determine the maximal response.
-
Calculate EC50 and Emax values from the dose-response curves.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a glaucoma model.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for FR-190997 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a non-peptide, selective partial agonist of the bradykinin B2 receptor.[1] The bradykinin B2 receptor, a G-protein coupled receptor, is typically associated with proliferative signaling pathways, such as the activation of the oncogenic ERK pathway.[1][2] Paradoxically, this compound has demonstrated potent antiproliferative activity in certain cancer cell lines, including MCF-7 and MDA-MBA-231 breast cancer cells.[1][3] This suggests a dual mode of action involving agonist-induced receptor internalization and degradation, combined with the inhibition of endosomal signaling.[1][3] These application notes provide detailed methodologies for assessing the effects of this compound on cell viability.
Data Presentation
The antiproliferative effects of this compound have been quantified in human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from published studies are summarized below.
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |
| MCF-7 | Breast Adenocarcinoma | Proliferation | IC50 | 2.14 µM | [1] |
| MDA-MBA-231 | Breast Adenocarcinoma | Proliferation | IC50 | 0.08 µM | [1] |
| MDA-MBA-231 | Breast Adenocarcinoma | Proliferation | EC50 | 80 nM | [4][5] |
Signaling Pathway
The canonical signaling pathway initiated by the activation of the bradykinin B2 receptor involves the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), which in turn can activate the ERK/MAPK pathway, typically promoting cell proliferation. The antiproliferative effect of this compound is hypothesized to result from a mechanism that circumvents or antagonizes this proliferative pathway, possibly through enhanced receptor internalization and degradation.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays that can be adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
-
MCF-7 or MDA-MBA-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range for a dose-response curve is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently with a pipette or on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
Treated and control cells from culture flasks or plates
-
Trypsin-EDTA
-
Complete culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Harvesting:
-
Following treatment with this compound, detach adherent cells using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium to inactivate the trypsin.
-
Collect the cell suspension in a conical tube.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Allow the mixture to incubate for 1-2 minutes at room temperature.
-
-
Cell Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Crystal Violet Staining Assay
This assay is a simple method for quantifying the number of adherent cells. The crystal violet dye stains the DNA and proteins of the cells that remain attached to the plate after treatment.
Materials:
-
Treated and control cells in a multi-well plate
-
PBS
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Protocol:
-
Washing and Fixation:
-
After treatment with this compound, carefully aspirate the medium.
-
Gently wash the cells with PBS.
-
Add the fixing solution and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plate to air dry.
-
-
Staining:
-
Add Crystal Violet solution to each well to cover the cell monolayer.
-
Incubate for 20 minutes at room temperature.
-
Gently wash the plate with water to remove excess stain.
-
Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Add solubilization solution to each well.
-
Incubate on an orbital shaker for 15 minutes to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, adherent cells. Calculate the percentage of cell viability relative to the vehicle control.
References
- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. helios.eie.gr [helios.eie.gr]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Dose-Response Curve of FR-190997
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a nonpeptide, selective partial agonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the B2 receptor by agonists such as bradykinin or this compound initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which subsequently results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).[1][3] This pathway can influence a variety of cellular processes, including the production of prostaglandins and matrix metalloproteinases, and has been shown to have effects on intraocular pressure and cancer cell proliferation.[1][2]
These application notes provide detailed protocols for determining the dose-response curve of this compound in relevant cell-based assays. The protocols cover the assessment of intracellular calcium mobilization, prostaglandin E2 production, and antiproliferative effects, which are key functional readouts for B2 receptor activation by this compound.
Data Presentation
The following tables summarize the reported dose-response data for this compound across different biological effects and cell types.
Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization
| Cell Type | Assay Type | Parameter | Value |
| Human Ocular Cells (NPCE, h-TM, h-CM) | [Ca2+]i Mobilization | EC50 | 155 nM[1] |
| Human Ocular Cells (NPCE, h-TM, h-CM) | [Ca2+]i Mobilization | Emax | 38-80% (relative to Bradykinin)[1] |
Table 2: Dose-Response of this compound on Prostaglandin Production
| Cell Type | Assay Type | Parameter | Value |
| Human Ciliary Muscle (h-CM) Cells | Prostaglandin Production | EC50 | 15-19 nM[1] |
| Human Trabecular Meshwork (h-TM) Cells | Prostaglandin Production | EC50 | 15-19 nM[1] |
| Human Ciliary Muscle (h-CM) Cells | Prostaglandin Production | Emax | 27-33% (relative to Bradykinin)[1] |
| Human Trabecular Meshwork (h-TM) Cells | Prostaglandin Production | Emax | 27-33% (relative to Bradykinin)[1] |
Table 3: Dose-Response of this compound on Cell Proliferation
| Cell Line | Assay Type | Parameter | Value |
| MCF-7 (Breast Cancer) | Antiproliferation | IC50 | 2.14 µM[2] |
| MDA-MB-231 (Breast Cancer) | Antiproliferation | IC50 | 0.08 µM (80 nM)[2][4] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the dose-dependent increase in intracellular calcium concentration in response to this compound treatment using a fluorescent calcium indicator.
Materials:
-
Human ocular cells (e.g., h-TM)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Bradykinin (as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed human trabecular meshwork (h-TM) cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in HBSS. Also, prepare a positive control of Bradykinin at its EC100 concentration.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of the this compound dilutions or the Bradykinin control into the respective wells.
-
Continue to record the fluorescence intensity for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the positive control (Bradykinin).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Prostaglandin E2 (PGE2) Production Assay
This protocol details the measurement of PGE2 released from cells following treatment with this compound using a competitive ELISA kit.
Materials:
-
Human ciliary muscle (h-CM) cells
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Bradykinin
-
PGE2 ELISA Kit
-
24-well plates
Procedure:
-
Cell Seeding and Serum Starvation: Seed h-CM cells in a 24-well plate and grow to confluence. Before treatment, serum-starve the cells for 24 hours in a serum-free medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium (e.g., from 1 µM to 0.01 nM).
-
Remove the starvation medium and add 500 µL of the this compound dilutions or a positive control (Bradykinin) to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for 24 hours.
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement:
-
Perform the PGE2 competitive ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the collected supernatants, standards, and a fixed amount of HRP-conjugated PGE2 to a microplate pre-coated with an anti-PGE2 antibody.
-
After incubation and washing, add the substrate solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each supernatant sample from the standard curve.
-
Plot the PGE2 concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 3: Antiproliferative Assay (MTT Assay)
This protocol describes how to assess the antiproliferative effect of this compound on a cancer cell line using the MTT colorimetric assay.
Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in the cell culture medium (e.g., from 100 µM to 1 nM).
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway via the Bradykinin B2 receptor.
Caption: Experimental workflow for dose-response curve determination.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-190997
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a potent and selective, non-peptidic partial agonist of the bradykinin B2 receptor (B2R).[1][2][3] Initially investigated for cardiovascular indications and later for glaucoma, it has demonstrated significant antiproliferative effects in cancer cell lines, suggesting its potential as a novel anti-cancer agent.[1][4][5] This document provides detailed application notes and protocols for the laboratory preparation and use of this compound.
This compound's chemical name is 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline.[2] Its complex structure presented significant synthetic challenges, with the original synthesis by Fujisawa comprising 20 steps, 13 of which required chromatographic purification.[4][6] A more recent, improved synthesis has been developed, consisting of 17 steps and eliminating the need for chromatography, making it more amenable for producing multigram quantities for research.[1][4][6]
Mechanism of Action
This compound acts as a selective partial agonist for the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[2][3] Upon binding, it stimulates the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum.[2]
This cascade of events can lead to various cellular responses, including the production of prostaglandins and pro-matrix metalloproteinases (pro-MMPs).[2] Paradoxically, while bradykinin B2 receptor stimulation can be oncogenic, the agonism of this compound has shown potent antiproliferative activity.[3][5] This is hypothesized to be due to a dual mode of action involving agonist-induced receptor internalization and degradation, combined with the sequestration of intracellular B2 receptors and inhibition of endosomal signaling.[1][3][5]
Quantitative Data
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Antiproliferation | EC50 | 80 nM | [1][4] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Antiproliferation | IC50 | 0.08 µM | [3][5] |
| MCF-7 (Breast Cancer) | Antiproliferation | IC50 | 2.14 µM | [3][5] |
| Human Non-pigmented Ciliary Epithelium Cells | Intracellular Ca2+ Mobilization | EC50 | 155 nM | [2] |
| Human Trabecular Meshwork (h-TM) Cells | Prostaglandin Production | EC50 | 15-19 nM | [2] |
| Human Ciliary Muscle (h-CM) Cells | Prostaglandin Production | EC50 | 15-19 nM | [2] |
| Human Cloned B2-Receptor | Binding Affinity | Ki | 9.8 nM | [2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Assay | Dose | Effect | Reference |
| Ocular Hypertensive Cynomolgus Monkeys | Intraocular Pressure (IOP) Lowering | 30 µg (topical) | 37% reduction in IOP 24h post-dosing | [2] |
| ICR Male Mice | Paw Edema Formation | 0.1, 0.3, 0.9 nmol (s.c.) | Dose-dependent edema, sustained over 200 min | [7] |
| Sprague-Dawley Male Rats | Hypotensive Response | Intravenous | Sustained hypotensive response, longer than bradykinin | [7] |
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound binding to the bradykinin B2 receptor.
Caption: Signaling pathway of this compound via the Bradykinin B2 Receptor.
Experimental Protocols
Antiproliferation Assay (MTT Assay)
This protocol is designed to assess the antiproliferative effects of this compound on cancer cell lines such as MDA-MB-231.
Materials:
-
This compound
-
MDA-MB-231 cells (or other cancer cell line of interest)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM with 10% FBS.
-
Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound.
Materials:
-
This compound
-
HEK293 cells stably expressing the human bradykinin B2 receptor (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or another calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Probenecid
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES and probenecid (to prevent dye leakage).
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Use the automated injector to add a solution of this compound (at various concentrations) to the wells.
-
Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response by dividing ΔF by the baseline fluorescence (F₀).
-
Plot the normalized response (ΔF/F₀) against the this compound concentration and determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro testing of this compound.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for FR-190997 Induced Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-190997 is a non-peptide agonist of the bradykinin B2 receptor, which is a G protein-coupled receptor (GPCR) that signals through the Gq/11 pathway.[1][2][3][4] Activation of Gq/11 proteins stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5][8] This increase in intracellular calcium can be detected using fluorescent calcium indicators, providing a robust method for studying GPCR activation.
This document provides detailed protocols for utilizing a calcium mobilization assay to characterize the activity of this compound and other Gq/11-coupled receptor ligands. The assay is suitable for high-throughput screening (HTS) and detailed pharmacological characterization of agonists, antagonists, and allosteric modulators.[9][10][11]
Gq/11 Signaling Pathway
The activation of a Gq/11-coupled GPCR by an agonist like this compound initiates a well-defined signaling cascade, leading to an increase in intracellular calcium.
Caption: Gq/11 signaling cascade initiated by agonist binding.
Quantitative Data for this compound
The following table summarizes the pharmacological parameters of this compound in various cell-based assays. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Cell Line | Assay Type | Value | Reference |
| Ki | CHO cells (expressing human B2 receptor) | Radioligand Binding | 9.8 nM | [4] |
| EC50 | Human non-pigmented ciliary epithelium cells | Intracellular Ca2+ mobilization | 155 nM | [4] |
| EC50 | Human trabecular meshwork (h-TM) cells | Prostaglandin Production | 15-19 nM | [4] |
| EC50 | Human ciliary muscle (h-CM) cells | Prostaglandin Production | 15-19 nM | [4] |
| IC50 | MCF-7 breast cancer cells | Antiproliferative activity | 2.14 µM | [1] |
| IC50 | MDA-MB-231 breast cancer cells | Antiproliferative activity | 0.08 µM | [1] |
| EC50 | MDA-MB-231 breast cancer cells | Antiproliferative activity | 80 nM | [12] |
Experimental Protocols
Calcium Mobilization Assay Using a Fluorescent Plate Reader (e.g., FLIPR®)
This protocol describes a no-wash, fluorescence-based assay for measuring intracellular calcium mobilization in response to GPCR activation.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest (e.g., HEK293 or CHO cells).
-
Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: FLIPR Calcium Assay Kit (e.g., Calcium 4, 5, or 6) or another suitable calcium indicator dye (e.g., Fluo-4 AM).[9][13][14]
-
Test Compounds: this compound (agonist), known antagonists (e.g., HOE-140 for the B2 receptor), and unknown test compounds.
-
Control Compounds: A known agonist for the receptor of interest and a vehicle control (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in culture medium to the desired density.
-
Seed the cells into black-walled, clear-bottom microplates.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.[13] This typically involves reconstituting the dye concentrate in assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light. Some protocols may not require the removal of the medium (no-wash).[13][14]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer in a separate compound plate.
-
For antagonist testing, prepare the antagonist solutions at a fixed concentration and the agonist at varying concentrations.
-
-
Measurement of Calcium Mobilization:
-
Place the cell plate and the compound plate into the fluorescent plate reader (e.g., FLIPR).
-
Set the instrument parameters for excitation and emission wavelengths appropriate for the chosen calcium dye.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Initiate the automated addition of the compounds from the compound plate to the cell plate.
-
Continuously record the fluorescence signal for a period of time (e.g., 1-3 minutes) to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist experiments, the IC50 value can be determined by measuring the inhibition of the agonist-induced response at various antagonist concentrations.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect the assay results.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay wells low (typically <1%) to avoid solvent effects.
-
Signal Quenching: Some compounds may have inherent fluorescence or quenching properties. It is important to run appropriate controls to identify such artifacts.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. The timing of compound addition and measurement should be optimized to capture the initial response.
By following these protocols, researchers can effectively utilize the this compound induced calcium mobilization assay to investigate Gq-coupled receptor signaling and for the discovery and characterization of novel therapeutic agents.
References
- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unitedrelay.org [unitedrelay.org]
- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-190997: A Bradykinin B2 Receptor Agonist
Important Note for Researchers: All available scientific literature identifies FR-190997 as a selective agonist or partial agonist of the bradykinin B2 (B2R) receptor. There is currently no scientific evidence to support a role for this compound as a Toll-like receptor 4 (TLR4) antagonist. The following application notes and protocols are therefore based on its well-established function as a B2R agonist.
Introduction
This compound is a non-peptide small molecule that acts as a potent and selective agonist for the bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[1][2][3] Bradykinin and its receptors are key components of the kallikrein-kinin system, which plays a crucial role in various physiological and pathological processes, including inflammation, pain, vasodilation, and cell growth.[4] this compound has been shown to elicit a range of biological responses, including hypotension, edema, and, paradoxically, antiproliferative effects in certain cancer cell lines.[3][5][6] Its prolonged duration of action compared to endogenous bradykinin makes it a valuable tool for studying B2R signaling and exploring its therapeutic potential.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and conduct experiments investigating the biological effects of this compound.
Mechanism of Action & Signaling Pathway
This compound selectively binds to and activates the bradykinin B2 receptor. The B2R is constitutively expressed in a wide variety of tissues and is coupled to G proteins, primarily of the Gαq/11 and Gαi families.[4][7] Activation of the B2R by an agonist like this compound initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the activation of phospholipase C (PLC) by the Gαq/11 subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][7] This cascade can lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the production of inflammatory mediators like prostaglandins.[2][3]
In some cellular contexts, B2R activation can also stimulate other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is often associated with cell proliferation.[5][7] However, prolonged activation by agonists like this compound can also lead to receptor internalization and downregulation, a potential mechanism for its observed antiproliferative effects in cancer cells.[5]
Figure 1: Simplified signaling pathway of this compound via the Bradykinin B2 Receptor.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound from various studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / Tissue | Parameter | Value | Reference |
| Receptor Binding | Human cloned B2-receptor | Ki | 9.8 nM | [2] |
| Intracellular Calcium Mobilization | Human ocular cells (NPCE, h-TM, h-CM) | EC50 | 155 nM | [2] |
| Prostaglandin Production | Human ciliary muscle (h-CM) & trabecular meshwork (h-TM) cells | EC50 | 15-19 nM | [2] |
| Antiproliferative Activity | MCF-7 breast cancer cells | IC50 | 2.14 µM | [5] |
| Antiproliferative Activity | MDA-MB-231 breast cancer cells | IC50 | 0.08 µM (80 nM) | [5][6][8][9][10] |
| Smooth Muscle Contraction | Rabbit jugular vein & Guinea pig ileum | pEC50 | 7.7 | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Assay | Parameter | Dose/Value | Reference |
| ICR Mice | Paw Edema | - | 0.1, 0.3, and 0.9 nmol (s.c.) | [3] |
| Sprague-Dawley Rats | Hypotensive Response | - | Intravenous injection | [3] |
| Rabbits | Hypotensive Response | ED50 | 3.7 ± 0.5 nmol/kg (i.a.) | [1] |
| Guinea Pigs | Hypotensive Response | ED50 | 8.9 ± 3.6 nmol/kg (i.a.) | [1] |
| Ocular Hypertensive Cynomolgus Monkeys | Intraocular Pressure Lowering | 37% reduction | 30 µg (topical) | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
Objective: To determine the potency (EC50) of this compound in stimulating intracellular calcium release in a B2R-expressing cell line.
Materials:
-
B2R-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human B2R)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Bradykinin (as a positive control)
-
B2R antagonist (e.g., HOE-140, for specificity testing)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Culture: Culture B2R-expressing cells in appropriate medium supplemented with FBS and antibiotics. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Compound Preparation: Prepare serial dilutions of this compound and bradykinin in HBSS. The final DMSO concentration should be kept below 0.5%.
-
Fluorescence Measurement:
-
Place the plate in a fluorescent plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound or bradykinin dilutions into the wells and continue recording the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the maximum response of the positive control (bradykinin).
-
Plot the normalized response against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Figure 2: Workflow for the in vitro intracellular calcium mobilization assay.
Protocol 2: In Vivo Mouse Paw Edema Assay
Objective: To evaluate the pro-inflammatory effect of this compound by measuring paw edema formation in mice.[3]
Materials:
-
Male ICR mice (or other suitable strain), 6-8 weeks old
-
This compound
-
Bradykinin (positive control)
-
Saline solution (vehicle)
-
B2R antagonist (e.g., HOE-140 or FR173657, for specificity testing)[3]
-
Plethysmometer or digital calipers
-
Microsyringes
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (e.g., vehicle, bradykinin, this compound at different doses, this compound + antagonist).
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each mouse using a plethysmometer or calipers.
-
Compound Administration:
-
For antagonist groups, administer the B2R antagonist (e.g., HOE-140, 1 mg/kg, i.p.) 30 minutes before the agonist injection.[3]
-
Inject a small volume (e.g., 30 µL) of the test compound (this compound, bradykinin, or vehicle) subcutaneously into the plantar surface of the right hind paw.
-
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at various time points after the injection (e.g., 15, 30, 60, 120, and 200 minutes).
-
Data Analysis:
-
Calculate the increase in paw volume or thickness for each mouse at each time point by subtracting the baseline measurement.
-
Compare the mean increase in paw volume/thickness between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant increase in paw volume in the this compound group compared to the vehicle group indicates a pro-inflammatory effect. Inhibition of this effect by a B2R antagonist confirms the specificity of the response.
-
Protocol 3: Cell Proliferation (Antiproliferative) Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.[5][6]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well clear microplates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Plating: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the readings to the vehicle control group (representing 100% proliferation).
-
Plot the percentage of cell proliferation against the log concentration of this compound.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the bradykinin B2 receptor system. Its non-peptide nature and prolonged activity offer advantages over the endogenous ligand. The protocols and data presented here provide a foundation for researchers to design robust experiments to further elucidate the role of B2R signaling in various physiological and pathological conditions, from inflammation and cardiovascular regulation to cancer biology. When designing studies, it is crucial to base the experimental approach on its confirmed mechanism as a B2R agonist.
References
- 1. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helios.eie.gr [helios.eie.gr]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
FR-190997 solubility and stability issues
Welcome to the technical support center for FR-190997. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide partial agonist of the bradykinin B2 receptor (B2R).[1][2] Its mechanism of action involves binding to and activating the B2R, a G protein-coupled receptor. This activation can trigger various downstream signaling pathways, including the mobilization of intracellular calcium ([Ca²⁺]i) and the production of prostaglandins.[2] It has shown antiproliferative activity in cancer cell lines and has been investigated for its potential in lowering intraocular pressure.[1][2]
Q2: I am observing lower than expected potency or inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results or lower than expected potency can stem from several factors related to the handling of this compound:
-
Solubility Issues: this compound has low aqueous solubility. Improper dissolution can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved in a suitable organic solvent like DMSO before preparing your final dilutions in aqueous media.
-
Stability in Media: The stability of this compound in cell culture media over long incubation periods has not been extensively documented. The compound may degrade under standard cell culture conditions (37°C, 5% CO₂). This can be particularly problematic in experiments lasting 24 hours or longer.
-
Adsorption to Plastics: Lipophilic compounds can sometimes adsorb to plasticware, reducing the actual concentration available to the cells. Using low-adsorption plastics or pre-coating plates may mitigate this.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. It is recommended to aliquot stock solutions into single-use volumes.
Q3: What is the best way to prepare a stock solution of this compound?
Due to its low water solubility, it is recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.
Q4: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Note: The product is generally stable at room temperature for a few days, such as during shipping.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Medium
Problem: A precipitate is observed after diluting the this compound DMSO stock solution into the aqueous cell culture medium.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Solubility: The concentration of this compound in the final medium exceeds its solubility limit. | - Increase the final DMSO concentration slightly (while ensuring it remains non-toxic to your cells, typically ≤ 0.5%).- Prepare a more dilute stock solution in DMSO to reduce the amount of solvent added to the medium.- Consider using a vehicle that includes a solubilizing agent, such as a low concentration of a non-ionic surfactant, if compatible with your experimental setup. |
| Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may cause the compound to precipitate. | - Prepare the final dilution in a serum-free medium first, and then add it to the cells with their serum-containing medium.- Test the solubility of this compound in your specific cell culture medium at the desired concentration before starting the experiment. |
Issue 2: High Variability Between Experimental Replicates
Problem: Significant variability is observed in the biological response to this compound across replicate wells or experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Compound Degradation: The rate of this compound degradation may vary due to slight differences in experimental conditions (e.g., incubation time, light exposure). | - Standardize all experimental procedures, including the timing of media changes and compound addition.- Protect this compound solutions from light, as complex organic molecules can be light-sensitive.- For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Incomplete Dissolution: The stock solution may not be homogeneously dissolved, leading to inconsistent concentrations in the final dilutions. | - Ensure the stock solution is completely clear before making dilutions. Gentle warming or vortexing may aid dissolution.- Visually inspect the diluted medium for any signs of precipitation before adding it to the cells. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₇H₃₃Cl₂N₅O₅ |
| Molecular Weight | 698.6 g/mol |
| Appearance | Solid |
| LogP | 5.8 |
Recommended Formulations for In Vivo Studies
Note: These are general formulations and may require optimization for your specific animal model and administration route.
| Formulation | Composition |
| Oral Formulation 1 | Suspend in 0.5% Carboxymethyl cellulose (CMC) in water. |
| Oral Formulation 2 | Dissolve in PEG400. |
| Injection Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline. |
| Injection Formulation 2 | 10% DMSO, 90% Corn oil. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol: Conducting a Preliminary Stability Assessment in Cell Culture Medium
Given the lack of published stability data, it is advisable to perform a preliminary stability test in your specific experimental conditions.
-
Preparation: Prepare your complete cell culture medium (including serum and any other supplements).
-
Spiking: Add this compound to the medium at the final working concentration you intend to use in your experiments.
-
Incubation: Incubate the this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Sampling: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Plot the concentration of this compound against time to determine its stability profile in your specific medium.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Bradykinin B2 Receptor.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for conducting a preliminary stability assessment of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FR-190997 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of FR-190997. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for an optimized synthesis, and visualizations to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the original Fujisawa synthesis of this compound?
A1: The original synthesis developed by Fujisawa, while successful in producing this compound, presents several significant challenges for scalability and efficiency. The process involves 20 steps, with 13 requiring chromatographic purification, which is time-consuming and generates significant solvent waste.[1][2][3][4][5][6] Key issues include:
-
Low Overall Yield: The multi-step nature of the synthesis and purification losses at numerous stages result in a very low overall yield of approximately 0.32%.[1]
-
Extensive Chromatography: The heavy reliance on chromatographic purification makes the process difficult and costly to scale up.[1][2][3][4][5][6]
-
Harsh Reaction Conditions: Some steps require extreme temperatures or hazardous reagents, such as boron tribromide (BBr3) for demethylation.[2]
-
Difficult Intermediate Isolation: The use of high-boiling point solvents like 1,3-dimethyl-2-imidazolidinone (DMI) can complicate the isolation and purification of intermediates.[2]
Q2: What are the advantages of the optimized synthesis protocol for this compound?
A2: An optimized 17-step synthesis has been developed to address the shortcomings of the original protocol.[1][2][3][4] The main advantages include:
-
Higher Overall Yield: The optimized route delivers this compound in an overall yield of approximately 8%.[1]
-
Chromatography-Free Purification: This process relies on crystallization for the purification of intermediates, completely eliminating the need for column chromatography.[1][2][3][4]
-
Improved Scalability: The avoidance of chromatography and the use of more practical reaction conditions make this protocol amenable to multigram scale synthesis.[1][2][3][4]
-
Increased Efficiency: The synthesis is more convergent and has a longest linear sequence of 11 steps.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective partial agonist of the Bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[3][4] Stimulation of the B2R by agonists like bradykinin or this compound is known to activate various signaling pathways, including the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. Interestingly, despite being a B2R agonist, this compound has shown significant antiproliferative effects in cancer cell lines.[3][4] This paradoxical effect is thought to be due to agonist-induced receptor internalization and degradation, which ultimately downregulates B2R signaling.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the optimized, chromatography-free protocol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the Heck reaction for the synthesis of the substituted cinnamic acid intermediate. | 1. Inactive catalyst. 2. Suboptimal reaction conditions (base, solvent, temperature). 3. Impure starting materials. | 1. Use fresh palladium catalyst and ligand. 2. Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, dioxane). Ensure the reaction temperature is maintained as per the protocol. 3. Purify the aryl bromide and acrylate starting materials before use. |
| Formation of impurities during the final amide coupling step. | 1. Use of harsh reaction conditions to accelerate the reaction. 2. Degradation of the coupling agent. 3. Unstable aniline intermediate. | 1. The amide coupling should be allowed to proceed at ambient temperature for the recommended time (e.g., 36 hours) to minimize side reactions.[1] 2. Use a fresh solution of the coupling agent (e.g., T3P). 3. Use the aniline intermediate immediately after its preparation and purification. |
| Difficulty in inducing crystallization of intermediates. | 1. Presence of soluble impurities. 2. Incorrect solvent system for crystallization. 3. Supersaturation not achieved. | 1. Ensure the reaction has gone to completion and that the work-up has effectively removed most impurities. A small amount of seed crystals can be beneficial. 2. Experiment with different solvent/anti-solvent systems. 3. Concentrate the solution or cool it to a lower temperature to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. |
| Incomplete reaction in the N-methylation step. | 1. Inefficient methylating agent. 2. Steric hindrance around the nitrogen atom. | 1. While the original protocol used NaH/MeI, a Mitsunobu reaction with methanol as the methyl source has been shown to be effective.[2] Ensure the Mitsunobu reagents (e.g., DEAD or DIAD, and PPh3) are of high quality. |
| Decomposition of N-phthalyl-glycinoyl chloride. | This reagent can be unstable over time, even when stored in a refrigerator. | Prepare N-phthalyl-glycinoyl chloride fresh and use it within a short period (e.g., within 2 weeks) for best results.[2] |
Quantitative Data Summary
The following table summarizes the yields for key steps in both the original Fujisawa synthesis and the optimized, chromatography-free synthesis of this compound.
| Synthetic Step/Parameter | Fujisawa Synthesis (20 steps) | Optimized Synthesis (17 steps) | Reference |
| Overall Yield | ~0.32% | ~8% | [1] |
| Chromatographic Purifications | 13 | 0 | [1][2][3][4] |
| Heck Reaction (Cinnamate Ester Formation) | Not Applicable (used Wittig reaction) | 77% | [1] |
| Hydrolysis to Cinnamic Acid | Not Applicable | 44% (over two steps) | [1] |
| Final Amide Coupling | Yield not specified, required chromatography | 87% | [1] |
| Longest Linear Sequence | 20 steps | 11 steps | [1] |
| Scalability | Difficult due to chromatography | Demonstrated at multigram scale | [1][2][3][4] |
Experimental Protocols (Optimized Synthesis)
These protocols are based on the chromatography-free synthesis of this compound.
Protocol 1: Synthesis of Substituted Cinnamic Acid Intermediate (9)
This protocol involves a Heck reaction followed by hydrolysis.
Part A: Heck Reaction
-
To a solution of p-bromo-(N-methyl)-benzamide (1.0 eq) in a suitable solvent such as DMF or dioxane, add ethyl acrylate (1.1-1.5 eq).
-
Add a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%) and a phosphine ligand (e.g., P(o-tolyl)3, 2-10 mol%).
-
Add a base, such as triethylamine (2.0-3.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cinnamate ester. This product is often used in the next step without further purification.
Part B: Hydrolysis
-
Dissolve the crude cinnamate ester from Part A in a mixture of ethanol and water.
-
Add a base, such as sodium hydroxide or lithium hydroxide (2.0-5.0 eq).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify with aqueous HCl (e.g., 1 M) to precipitate the cinnamic acid derivative.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product (9).
Protocol 2: Synthesis of the Aniline Intermediate (12)
This protocol describes the synthesis of a key aniline intermediate.
-
The synthesis starts with the regioselective nitration of a suitable dichlorinated precursor as per the Fujisawa protocol.
-
The subsequent steps involve the coupling of key intermediates, which are synthesized separately. One of the key steps is the alkylation of an 8-hydroxyquinoline derivative with a benzyl mesylate. This reaction is optimized by careful selection of solvent, base, and temperature to limit the formation of impurities arising from the decomposition of the mesylate.
-
The final step in the formation of intermediate 12 is the reduction of a nitro group to an aniline. This can be achieved using standard conditions such as catalytic hydrogenation (H2, Pd/C) or reduction with a metal salt like stannous chloride (SnCl2) in an acidic medium.
-
After the reaction is complete, the product is isolated by a suitable work-up procedure, which may involve neutralization, extraction, and crystallization to yield the pure aniline intermediate (12).
Protocol 3: Final Amide Coupling to Yield this compound
-
To a solution of the substituted cinnamic acid (9) (1.0 eq) in a suitable solvent like dichloromethane (DCM), add the aniline intermediate (11) (1.0-1.2 eq).
-
Add a coupling agent, such as propylphosphonic anhydride (T3P) (50 wt% solution in ethyl acetate, 1.5 eq), followed by a base like triethylamine (3.0 eq).
-
Stir the reaction mixture at ambient temperature for approximately 36 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by crystallization from a suitable solvent system to yield the final product in high purity.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 Receptor signaling pathway activated by this compound.
Optimized Synthesis Workflow for this compound
Caption: Convergent workflow for the optimized synthesis of this compound.
References
preventing FR-190997 desensitization in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FR-190997, a nonpeptide partial agonist of the bradykinin B2 receptor (B2R), in various cell-based assays. The B2R is a Gq-coupled G-protein coupled receptor (GPCR), and its activation by this compound leads to a signaling cascade that is often measured by intracellular calcium mobilization or inositol monophosphate (IP1) accumulation.
A common challenge encountered in these assays is receptor desensitization, a process where prolonged or repeated exposure to an agonist leads to a diminished cellular response. This guide will help you understand, troubleshoot, and prevent this compound-induced desensitization to ensure robust and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, non-peptide partial agonist for the bradykinin B2 receptor (B2R), a Gq-coupled GPCR.[1][2] Upon binding to the B2R, this compound initiates a signaling cascade through the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration ([Ca2+]i).[3] This signaling pathway is the basis for common functional assays.
Q2: Why is my signal decreasing with repeated this compound application?
A2: The decrease in signal upon repeated stimulation with this compound is likely due to homologous desensitization of the B2 receptor.[4] This is a common regulatory mechanism for GPCRs. Continuous or repeated agonist exposure leads to the phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs), primarily GRK2 for the B2R.[5][6] This phosphorylation promotes the binding of β-arrestin, which sterically hinders the coupling of the G-protein to the receptor, thereby terminating the signal and leading to receptor internalization.[5][6]
Q3: How can I prevent or minimize B2R desensitization in my assay?
A3: Several strategies can be employed to mitigate desensitization:
-
Minimize Agonist Exposure Time: Use the shortest possible agonist incubation time that still provides a robust signal. For calcium flux assays, this is typically on the scale of seconds to a few minutes.
-
Optimize Agonist Concentration: Use the lowest concentration of this compound that gives a sufficient signal window (e.g., EC50 or EC80). Higher concentrations can lead to more rapid and profound desensitization.[7]
-
Allow for Receptor Resensitization: If repeated stimulation is necessary, include a sufficiently long wash-out period between agonist additions to allow for receptor dephosphorylation and recycling to the cell surface.
-
Use GRK Inhibitors: Pre-incubating cells with a GRK2 inhibitor can prevent receptor phosphorylation and subsequent desensitization. Paroxetine is a known GRK2 inhibitor that has been shown to be effective.[8][9]
-
Serum Starvation: In some cell systems, components in serum can cause basal receptor activation and desensitization. Serum-starving the cells for several hours prior to the assay can sometimes improve responsiveness.[10][11]
Q4: Which cell lines are suitable for this compound assays?
A4: Several cell lines are commonly used for B2R assays, often stably expressing the recombinant human B2R. These include:
-
Human Embryonic Kidney (HEK293) cells[13]
-
Human Umbilical Vein Endothelial Cells (HUVEC) which endogenously express B2R[14]
The choice of cell line can impact the expression level of the receptor and the complement of signaling and regulatory proteins (like GRKs and arrestins), which can influence the degree of desensitization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid signal decay after initial this compound stimulation. | Receptor desensitization due to high agonist concentration or prolonged exposure. | - Reduce the concentration of this compound to a lower point on the dose-response curve (e.g., EC50).- Decrease the agonist incubation time.- Pre-treat cells with a GRK2 inhibitor like paroxetine (e.g., 10-30 µM).[8] |
| No response or very low signal upon second application of this compound. | Complete receptor desensitization and internalization. | - Implement a wash step and a recovery period (e.g., 30-60 minutes) between agonist additions to allow for resensitization.- Use a GRK2 inhibitor to block the initial desensitization. |
| High well-to-well variability in signal. | Inconsistent cell numbers or health. Inconsistent agonist addition timing leading to variable desensitization. | - Ensure a homogenous single-cell suspension before plating.- Use an automated liquid handler for precise and simultaneous agonist addition.- Optimize cell seeding density.[7] |
| Low signal-to-noise ratio. | Low receptor expression. Sub-optimal assay conditions. | - Use a cell line with confirmed high-level expression of the B2 receptor.- Optimize assay parameters such as dye loading time and temperature (for calcium assays) or stimulation time (for IP-One assays).- Ensure the use of appropriate assay buffers. |
Quantitative Data Summary
Table 1: Pharmacological Properties of this compound at the Human Bradykinin B2 Receptor
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki | 9.8 nM | Human cloned B2-receptor | [1][2] |
| EC50 (Intracellular Ca2+) | 155 nM | Human ocular cells | [1][15] |
| EC50 (Antiproliferative) | 80 nM | MDA-MB-231 cells | [16][17] |
| Emax (Intracellular Ca2+) | 38-80% (Partial Agonist) | Human ocular cells | [1][15] |
Table 2: Inhibitors of G-Protein Coupled Receptor Kinase 2 (GRK2)
| Inhibitor | IC50 | Target | Reference |
| Paroxetine | ~30 µM | GRK2 | [5] |
| Takeda Cmpd101 | Potent GRK2/3 inhibitor | GRK2/3 | [18] |
| CCG224063 | GRK2 inhibitor | GRK2 | [5] |
Signaling and Experimental Workflow Diagrams
Caption: this compound signaling pathway via the B2 receptor.
Caption: Mechanism of B2 receptor desensitization.
Caption: Workflow for preventing desensitization in a calcium flux assay.
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol is designed for measuring this compound-induced calcium mobilization in CHO or HEK293 cells stably expressing the human B2R, using a fluorescent plate reader.
Materials:
-
B2R-expressing cells (e.g., CHO-K1, HEK293)
-
Cell culture medium (e.g., F-12 for CHO, DMEM for HEK293) with 10% FBS
-
Assay Plate: 96- or 384-well black, clear-bottom microplates
-
Calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Probenecid (optional, an anion-exchange transport inhibitor to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound stock solution in DMSO
-
GRK2 inhibitor (optional, e.g., Paroxetine) stock solution in DMSO
Procedure:
-
Cell Plating:
-
The day before the assay, seed the B2R-expressing cells into the microplate at a density optimized for your cell line to achieve a 90-100% confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
(Optional) Serum Starvation:
-
On the day of the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
-
(Optional) GRK2 Inhibition:
-
Prepare the GRK2 inhibitor (e.g., Paroxetine) in Assay Buffer at the desired final concentration (e.g., 10-30 µM).
-
Remove the medium from the cells and add the inhibitor solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Dye Loading:
-
Prepare the dye loading solution in Assay Buffer. For Fluo-4 AM, a typical final concentration is 2-5 µM. Include probenecid (e.g., 2.5 mM) if necessary for your cell line to improve dye retention.
-
Remove the medium (or inhibitor solution) and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Wash Step:
-
Gently remove the dye loading solution.
-
Wash the cells once or twice with Assay Buffer, being careful not to dislodge the cells.
-
After the final wash, add a final volume of Assay Buffer to each well.
-
-
Signal Measurement:
-
Place the plate in a fluorescent kinetic plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's integrated liquid handler, add a prepared dilution of this compound to the wells.
-
Continue recording the fluorescence signal for 60-180 seconds to capture the peak response and subsequent decay.
-
Protocol 2: IP-One HTRF® Assay
This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
B2R-expressing cells (e.g., CHO-K1, HEK293)
-
Cell culture medium
-
Assay Plate: 384-well white, low-volume microplates
-
IP-One HTRF® Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate, and lysis buffer)
-
Stimulation Buffer (provided with kit or HBSS containing 50 mM LiCl)
-
This compound stock solution in DMSO
Procedure:
-
Cell Plating:
-
Prepare a cell suspension in culture medium.
-
Dispense the cell suspension directly into the 384-well plate. The optimal cell number per well (typically 10,000-40,000) should be determined empirically.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in Stimulation Buffer. The lithium chloride (LiCl) in the buffer is crucial as it inhibits the degradation of IP1, allowing it to accumulate.
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells.
-
Incubate for the optimized stimulation time (typically 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions, add the IP1-d2 conjugate diluted in lysis buffer to the wells.
-
Add the anti-IP1 Cryptate conjugate diluted in lysis buffer to the wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and use it to determine the concentration of IP1 produced, based on a standard curve. The signal is inversely proportional to the amount of IP1 produced.
-
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional studies of bradykinin receptors in Chinese hamster ovary cells stably expressing the human B2 bradykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raf kinase inhibitory protein reduces bradykinin receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of receptor density on the patterns of beta2-adrenocepter desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 10. Serum starvation activates NF-κB through G protein β2 subunit-mediated signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beta2-adrenergic receptor signaling and desensitization elucidated by quantitative modeling of real time cAMP dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. B2 Bradykinin Receptor (BDKRB2) Polyclonal Antibody (ABR-012-200UL) [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. helios.eie.gr [helios.eie.gr]
- 18. GPCR kinase knockout cells reveal the impact of individual GRKs on arrestin binding and GPCR regulation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with FR-190997
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FR-190997, a selective bradykinin B2 receptor (B2R) partial agonist. Inconsistent results in pharmacological experiments can arise from a variety of factors, from compound handling to specific cellular contexts. This guide is designed to help you identify and address potential issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-peptide partial agonist of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[1][2] Canonically, B2R activation stimulates Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3][4] Downstream effects can include the activation of the MAPK/ERK and PI3K/AKT signaling pathways.[3][4]
Interestingly, while bradykinin-induced B2R stimulation is often linked to pro-proliferative and inflammatory responses, this compound has demonstrated potent antiproliferative activity in certain cancer cell lines.[5] The proposed mechanism for this paradoxical effect involves a dual mode of action:
-
Agonist-induced receptor internalization and degradation: Prolonged stimulation by this compound may lead to the removal of B2R from the cell surface, thus attenuating downstream signaling.[5]
-
Inhibition of endosomal signaling: this compound might sequester functional intracellular B2 receptors, inhibiting their associated signaling from endosomes.[5]
Q2: In which cell lines has this compound shown antiproliferative effects?
A2: Significant antiproliferative activity has been reported in breast cancer cell lines, specifically MCF-7 and MDA-MB-231.[5]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -80°C for up to six months.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can often be traced to issues with compound preparation, experimental design, or the biological system being used.
Problem 1: Lower than expected potency or efficacy.
| Potential Cause | Suggested Solution |
| Compound Degradation | Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inaccurate Concentration | Verify the calibration of balances and pipettes. After dissolving in DMSO, ensure complete solubilization before making further dilutions. |
| Low B2R Expression in Cell Line | Confirm the expression level of the bradykinin B2 receptor in your cell line of choice using techniques like qPCR, Western blot, or flow cytometry. Cell lines with low or absent B2R expression will not respond to this compound. |
| Cell Passage Number and Health | High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
Problem 2: High variability between replicate experiments.
| Potential Cause | Suggested Solution |
| Incomplete Solubilization | This compound has low aqueous solubility. Ensure the compound is fully dissolved in the DMSO stock solution. When diluting into aqueous media for experiments, vortex thoroughly and visually inspect for any precipitation. |
| Assay-Specific Variability | Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. For example, in an MTT assay, ensure that the formazan crystals are fully solubilized before reading the absorbance. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in multi-well plates. |
| Edge Effects in Plates | In multi-well plate assays, evaporation from the outer wells can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 2.14 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.08 | [5] |
Table 2: Receptor Binding and Functional Activity of this compound
| Parameter | Cell/System | Value | Reference |
| B2-Receptor Binding Affinity (Ki) | Human cloned B2-receptor | 9.8 nM | [1] |
| Intracellular Ca2+ Mobilization (EC50) | Human ocular cells | 155 nM | [1] |
| Prostaglandin Production (EC50) | Human ciliary muscle & trabecular meshwork cells | 15-19 nM | [1] |
Experimental Protocols
Antiproliferative Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to attach overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create serial dilutions of this compound in culture medium to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Bradykinin B2 Receptor upon activation.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 2. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
FR-190997 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of FR-190997, a selective bradykinin B2 receptor partial agonist. The following resources are designed to address common questions and challenges that may arise during preclinical research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a nonpeptide partial agonist with high affinity for the human bradykinin B2 receptor (B2R).[1][2] Its primary mechanism of action involves binding to the B2R, a G protein-coupled receptor (GPCR), leading to the activation of downstream signaling pathways.[3][4][5] This activation stimulates phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]i) and promotes the production of prostaglandins (PGs) and pro-matrix metalloproteinases (pro-MMPs).[1][6]
Q2: How selective is this compound for the bradykinin B2 receptor?
This compound is described as a highly selective agonist for the bradykinin B2 receptor.[7] However, as with any small molecule, selectivity is concentration-dependent, and off-target effects may be observed at higher concentrations. Therefore, it is crucial to experimentally determine the selectivity profile in the context of the specific biological system being studied.
Q3: What are off-target effects and why are they a concern?
Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. These interactions can lead to unforeseen biological consequences, including toxicity, reduced efficacy, or confounding experimental results.[8] Identifying and understanding potential off-target effects is a critical aspect of drug development to ensure safety and accurately interpret preclinical data.
Q4: What are the initial steps to predict potential off-target effects of this compound?
Before initiating extensive experimental work, computational or in silico methods can be employed to predict potential off-target interactions. These approaches utilize the chemical structure of this compound to screen against databases of known protein structures and ligand-binding sites.[9][10] This can help prioritize experimental validation on a smaller, more relevant set of potential off-targets.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity at its primary target and its anti-proliferative effects in cancer cell lines.
Table 1: On-Target Activity of this compound
| Parameter | Value | Cell/System | Reference |
| Ki | 9.8 nM | Human cloned B2-receptor | [1][2] |
| EC50 (Ca2+ mobilization) | 155 nM | Human ocular cells | [1][6] |
| EC50 (PG production) | 15-19 nM | Human ciliary muscle & trabecular meshwork cells | [1][6] |
| EC50 (Anti-proliferative) | 80 nM | MDA-MB-231 breast cancer cells | [7][11] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 | Reference |
| MCF-7 | 2.14 µM | [7][12] |
| MDA-MB-231 | 0.08 µM (80 nM) | [7][12] |
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to the bradykinin B2 receptor.
Caption: Bradykinin B2 receptor signaling cascade initiated by this compound.
General Workflow for Off-Target Identification
This diagram outlines a typical experimental workflow for identifying potential off-target effects of a small molecule like this compound.
Caption: A general experimental workflow for identifying small molecule off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
-
Question: My cell-based assay shows a phenotype that is inconsistent with the known pharmacology of the bradykinin B2 receptor after treatment with this compound. Could this be an off-target effect?
-
Answer and Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging the B2R in your cell line at the concentrations used. This can be done using a B2R-specific antagonist to see if the unexpected phenotype is blocked. If the antagonist does not reverse the effect, it is likely an off-target mechanism.
-
Dose-Response Analysis: Perform a careful dose-response curve for the unexpected phenotype. Off-target effects often occur at higher concentrations than on-target effects. Compare the EC50/IC50 of the unexpected phenotype with the known on-target potency of this compound.
-
Literature and Database Review: Re-examine the literature and off-target prediction databases for any known interactions of similar chemical scaffolds.
-
Broad-Spectrum Profiling: If the effect persists and is dose-dependent, consider broad-spectrum off-target screening such as kinome profiling or a chemical proteomics approach to identify potential binding partners.
-
Issue 2: High Background or False Positives in Proteomics Screen
-
Question: I performed an affinity-based proteomics experiment to identify this compound binding partners, but the results show many non-specific proteins. How can I reduce this background?
-
Answer and Troubleshooting Steps:
-
Optimize Washing Steps: Increase the stringency and number of wash steps after the pull-down to remove weakly interacting proteins.
-
Competitive Elution: Instead of harsh elution methods, use an excess of free this compound to competitively elute specific binding partners.
-
Negative Control Compound: Include a structurally similar but inactive analog of this compound as a negative control. Proteins that bind to both the active and inactive compounds are likely non-specific interactors.
-
Label-Free Quantification: Employ quantitative mass spectrometry techniques (e.g., SILAC, TMT, or label-free quantification) to distinguish between specific interactors and background contaminants based on relative abundance.
-
Issue 3: Interpreting Kinase Profiling Data
-
Question: My kinase profiling results show that this compound inhibits several kinases at a certain concentration. How do I determine if these are physiologically relevant off-targets?
-
Answer and Troubleshooting Steps:
-
Compare Potency: Compare the IC50 values for the off-target kinases with the on-target EC50 for B2R activation. A significant separation in potency (e.g., >100-fold) suggests a reasonable therapeutic window.
-
Cellular Target Engagement: Confirm that this compound can engage the identified off-target kinases in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).
-
Downstream Signaling Analysis: Investigate whether the downstream signaling pathways of the identified off-target kinases are modulated by this compound in cells at relevant concentrations.
-
Phenotypic Correlation: Determine if the inhibition of the off-target kinase can explain any of the observed cellular phenotypes by using a known selective inhibitor for that kinase as a positive control.
-
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol provides a general outline for assessing the selectivity of this compound against a panel of kinases. It is often performed as a service by specialized companies.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: Select a screening concentration. A common starting point is 1 µM to identify potential off-targets.
-
Kinase Panel Selection: Choose a broad panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Format: The assay is typically performed in a multi-well plate format using a radiometric ([γ-33P]-ATP) or fluorescence-based method.
-
Reaction Mixture: For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate, and ATP at a concentration close to the Km for each respective kinase.
-
Compound Addition: this compound is added to the reaction mixtures. Control reactions should include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase if available.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In fluorescence-based assays, a specific antibody or binding protein is used to detect the phosphorylated product.
-
Data Analysis: The percentage of kinase inhibition by this compound is calculated relative to the vehicle control. Results are often visualized using a dendrogram (kinome map) or a bar chart.
Protocol 2: Chemical Proteomics - Affinity Pull-Down
This protocol describes a general method to identify cellular proteins that bind to this compound.
-
Immobilization of this compound: Covalently attach this compound to a solid support (e.g., agarose or magnetic beads) via a linker. It is crucial that the attachment point does not interfere with the pharmacophore of the molecule.
-
Cell Lysis: Grow cells of interest to a high density and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to obtain a native protein lysate.
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads for several hours at 4°C with gentle rotation.
-
Control Incubations: Perform parallel incubations with:
-
Beads without any conjugated compound (negative control).
-
Beads conjugated with an inactive analog of this compound (negative control).
-
Incubation with this compound-conjugated beads in the presence of an excess of free this compound (competition control).
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer), a change in pH, or by competitive elution with free this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the experimental and control samples. Proteins that are significantly enriched in the this compound pull-down and are competed away by the free compound are considered high-confidence binding partners.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of FR-190997
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of FR-190997. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective nonpeptide partial agonist of the bradykinin B2 receptor.[1] Its mechanism of action involves binding to the B2 receptor, a G-protein coupled receptor (GPCR), leading to the activation of phospholipase C.[1] This activation stimulates the mobilization of intracellular calcium ([Ca²⁺]i) and the production of prostaglandins.[1]
Q2: What are the known in vivo effects of this compound?
In vivo, this compound has demonstrated several key effects:
-
Hypotensive Response: Intravenous administration causes a dose-dependent hypotensive response.[2]
-
Inflammation and Edema: Subcutaneous injection induces paw edema in a dose-dependent manner.[2]
-
Intraocular Pressure Reduction: Topical ocular dosing significantly lowers intraocular pressure in animal models.[1]
-
Anti-proliferative Activity: In vitro studies have shown significant anti-proliferative effects in breast cancer cell lines, suggesting potential for in vivo anti-cancer efficacy.[3]
Q3: Is this compound selective for the bradykinin B2 receptor?
Yes, studies have shown that this compound has a high affinity for the human cloned B2 receptor and no binding affinity for the B1 receptor.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Poor or inconsistent efficacy in vivo.
-
Possible Cause 1: Suboptimal Formulation and Poor Solubility. this compound is a complex molecule and may have poor aqueous solubility, leading to low bioavailability.
-
Troubleshooting Steps:
-
Optimize the formulation. For a compound with low water solubility, consider using a vehicle that enhances solubility. A common formulation for preclinical in vivo studies involves a mixture of DMSO, a surfactant like Tween 80, and saline.
-
Prepare fresh formulations. To avoid compound precipitation or degradation, prepare the formulation fresh before each experiment.
-
Ensure homogeneity. Before each injection, ensure the formulation is a homogenous solution or a fine, uniform suspension by vortexing or sonicating.
-
-
-
Possible Cause 2: Inadequate Dose or Administration Route. The dose and route of administration can significantly impact the observed efficacy.
-
Troubleshooting Steps:
-
Conduct a dose-response study. Determine the optimal dose for your specific animal model and endpoint.
-
Consider the route of administration. The route (e.g., intravenous, intraperitoneal, subcutaneous, oral) will affect the pharmacokinetics of the compound. The choice of route should align with the experimental question. For systemic effects like hypotension, intravenous administration is often used.[2] For localized inflammation models, subcutaneous injection at the site of interest is appropriate.[2]
-
-
-
Possible Cause 3: High Variability in Animal Responses. Biological variability between animals can lead to inconsistent results.
-
Troubleshooting Steps:
-
Increase sample size. A larger number of animals per group can help to overcome individual variability.
-
Ensure consistent animal handling and experimental conditions. Factors such as animal age, weight, and stress levels can influence experimental outcomes.
-
-
Issue 2: Unexpected or Off-Target Effects.
-
Possible Cause: Interaction with other receptors or signaling pathways. While this compound is reported to be selective for the B2 receptor, high concentrations or specific biological contexts could potentially lead to off-target effects.
-
Troubleshooting Steps:
-
Include a specific B2 receptor antagonist as a control. Pre-treatment with a selective B2 receptor antagonist, such as HOE-140, should block the effects of this compound.[2] If the observed effect persists, it may be due to an off-target mechanism.
-
Perform a dose-response analysis. Off-target effects are often observed at higher concentrations. A well-defined dose-response curve can help distinguish between on-target and off-target effects.
-
Consider counter-screening. If off-target effects are suspected, screening this compound against a panel of other GPCRs and relevant targets could identify potential interactions.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Paw Edema Model
| Animal Model | Dose (nmol) | Route of Administration | Peak Effect Time | Duration of Action | Reference |
| ICR Male Mice | 0.1, 0.3, 0.9 | Subcutaneous | 15-30 min | >200 min | [2] |
Table 2: In Vivo Efficacy of this compound in a Hypotensive Model
| Animal Model | Administration Route | Potency Compared to Bradykinin | Duration of Action | Reference |
| Sprague-Dawley Male Rats | Intravenous | Weaker | Significantly longer | [2] |
Table 3: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (µM) | Reference |
| MCF-7 (Breast Cancer) | 2.14 | [3] |
| MDA-MBA-231 (Breast Cancer) | 0.08 | [3] |
Key Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the steps to assess the anti-inflammatory effects of this compound.
-
Objective: To determine the ability of this compound to reduce carrageenan-induced paw edema.
-
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% Saline)
-
1% Carrageenan solution in saline
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (e.g., Vehicle control, this compound treated groups at different doses, positive control like Indomethacin).
-
Measure the baseline paw volume of the right hind paw of each rat.
-
Administer this compound or vehicle intraperitoneally 30 minutes before carrageenan injection.
-
Induce edema by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Protocol 2: Measurement of Hypotensive Response in Rats
This protocol describes how to measure the effect of this compound on blood pressure.
-
Objective: To evaluate the hypotensive effect of this compound.
-
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle
-
Anesthetic (e.g., pentobarbital)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and recording system
-
-
Procedure:
-
Anesthetize the rats.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Allow the animal to stabilize.
-
Record baseline mean arterial pressure (MAP).
-
Administer this compound or vehicle intravenously as a bolus injection.
-
Continuously record the MAP to determine the maximal decrease and the duration of the hypotensive response.
-
A dose-response curve can be generated by administering increasing doses of this compound.
-
Protocol 3: General Workflow for In Vivo Anti-Cancer Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a mouse xenograft model.
-
Objective: To evaluate the ability of this compound to inhibit tumor growth in vivo.
-
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cell line known to express the bradykinin B2 receptor (e.g., MDA-MB-231)
-
This compound
-
Vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (Vehicle control, this compound treated groups).
-
Administer this compound or vehicle according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Signaling pathway of this compound via the Bradykinin B2 Receptor.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for conducting in vivo efficacy studies.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
FR-190997 experimental controls and standards
Welcome to the technical support center for FR-190997. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, standards, and troubleshooting for studies involving this novel nonpeptide bradykinin B2-receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, nonpeptide partial agonist for the bradykinin B2 receptor (B2R).[1][2] Its primary mechanism of action involves binding to the B2R, which is a G-protein coupled receptor (GPCR). This binding activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[2][3] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).[2][3] This signaling cascade can lead to various cellular responses, including the production of prostaglandins and matrix metalloproteinases.[2]
Q2: What are appropriate positive and negative controls for experiments with this compound?
A2:
-
Positive Control: Bradykinin, the endogenous full agonist for the B2R, is the recommended positive control.[4] It will help to confirm that the B2R signaling pathway is active in your experimental system.
-
Negative Control: A selective B2R antagonist, such as HOE-140 or FR173657, should be used as a negative control.[2][4] Pre-treatment with a B2R antagonist should block the effects of this compound, confirming that the observed effects are mediated through the B2R.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be used as a vehicle control to account for any effects of the solvent on the experimental system.
Q3: How should I prepare and store this compound stock solutions?
A3: While specific stability data for this compound is not extensively published, general best practices for similar small molecules should be followed. It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium. It is advisable to prepare fresh dilutions for each experiment.
Q4: I am observing high variability in my results. What could be the cause?
A4: High variability in in vitro experiments can arise from several factors. Ensure consistent cell seeding density and passage number, as cellular responses can change over time in culture. Verify the concentration and purity of your this compound stock solution. Pipetting accuracy, especially for serial dilutions, is critical. Ensure thorough mixing of reagents. If performing cell-based assays, monitor for any signs of contamination. For functional assays like calcium mobilization, the health and confluency of the cells are paramount.
Troubleshooting Guides
Troubleshooting Inconsistent Results in Cell Proliferation Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating wells. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Inaccurate pipetting of this compound | Use calibrated pipettes and ensure proper technique. Prepare a master mix of the final this compound concentration to add to the wells. | |
| No significant effect of this compound on cell proliferation | Low or no B2R expression in the cell line | Confirm B2R expression using techniques like qPCR, Western blot, or flow cytometry. |
| Inappropriate concentration range of this compound | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal working concentration. | |
| Insufficient incubation time | The effects of this compound on proliferation may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours). | |
| Degraded this compound | Prepare a fresh stock solution of this compound. | |
| Unexpected cytotoxic effects at high concentrations | Off-target effects | This can occur with many compounds at high concentrations. Focus on the concentration range that shows specific B2R-mediated effects, as confirmed with antagonist controls. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Troubleshooting for Intracellular Calcium Mobilization Assays
| Problem | Possible Cause | Recommended Solution |
| No or weak calcium signal upon this compound stimulation | Low or no B2R expression | Confirm B2R expression in your cell line. |
| Inactive this compound | Use a fresh aliquot of this compound. Confirm the activity of your system with the positive control, bradykinin. | |
| Inefficient loading of calcium indicator dye | Optimize the dye loading concentration and incubation time for your specific cell type. Ensure cells are healthy and not overly confluent. | |
| Issues with the assay buffer | Ensure the assay buffer contains an appropriate concentration of calcium and is at the correct pH. | |
| High background fluorescence | Autofluorescence of the compound or cells | Measure the fluorescence of this compound alone and unstained cells to determine their contribution to the background. |
| Dye leakage or compartmentalization | Ensure cells are healthy and the dye loading was not excessively long. Use a dye with better intracellular retention if necessary. | |
| Signal is not blocked by B2R antagonist (e.g., HOE-140) | Off-target effect of this compound at high concentrations | Perform a dose-response of this compound in the presence and absence of the antagonist to confirm B2R-specific signaling at lower concentrations. |
| Insufficient antagonist concentration or pre-incubation time | Optimize the antagonist concentration and ensure a sufficient pre-incubation period to allow for receptor binding before adding this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human Ciliary Muscle (h-CM) | Prostaglandin Production | EC50 | 15-19 nM | [2] |
| Human Trabecular Meshwork (h-TM) | Prostaglandin Production | EC50 | 15-19 nM | [2] |
| Human Ocular Cells | Intracellular Ca2+ Mobilization | EC50 | 155 nM | [2] |
| MCF-7 (Human Breast Cancer) | Antiproliferative Activity | IC50 | 2.14 µM | [5] |
| MDA-MB-231 (Human Breast Cancer) | Antiproliferative Activity | IC50 | 0.08 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage | Route | Result | Reference |
| Ocular Hypertensive Cynomolgus Monkeys | Intraocular Pressure Reduction | 30 µg | Topical Ocular | 37% reduction at 24h | [2] |
| ICR Male Mice | Paw Edema Formation | 0.1, 0.3, 0.9 nmol | Subcutaneous | Dose-dependent edema | [4] |
| Sprague-Dawley Male Rats | Hypotensive Response | Not specified | Intravenous | Weaker but longer duration than bradykinin | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (General Guideline)
This protocol provides a general framework. Optimal cell seeding density, this compound concentrations, and incubation times should be determined empirically for each cell line.
Materials:
-
Cell line of interest expressing B2R
-
Complete cell culture medium
-
This compound
-
Bradykinin (positive control)
-
HOE-140 (negative control)
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a fluorescence-based assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, bradykinin, and HOE-140 in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent as the highest concentration of this compound.
-
Treatment:
-
For the dose-response of this compound, replace the medium in the wells with the prepared dilutions of this compound.
-
For controls, add medium containing bradykinin, vehicle, or fresh medium alone.
-
For the antagonist control, pre-incubate cells with an optimized concentration of HOE-140 for a predetermined time (e.g., 30-60 minutes) before adding this compound.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control. Plot the dose-response curve for this compound and determine the IC50 value if applicable.
Protocol 2: Intracellular Calcium Mobilization Assay (General Guideline)
This protocol provides a general framework for measuring changes in intracellular calcium. Specific parameters such as dye concentration and incubation times should be optimized for your cell line and instrumentation.
Materials:
-
Cell line of interest expressing B2R
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
This compound
-
Bradykinin (positive control)
-
HOE-140 (negative control)
-
Vehicle (e.g., DMSO)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Seeding: Seed cells into the microplate and allow them to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 (if used) in the assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) in the dark.
-
After incubation, gently wash the cells with assay buffer to remove excess dye. Add fresh assay buffer to each well.
-
-
Compound Preparation: Prepare 2X or higher concentrated solutions of this compound, bradykinin, and HOE-140 in the assay buffer.
-
Baseline Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Injection and Signal Acquisition:
-
Program the instrument to inject the compound solutions into the wells.
-
Immediately after injection, begin kinetic reading of the fluorescence signal for a period sufficient to capture the peak response and return to baseline (e.g., 1-3 minutes).
-
For the antagonist control, pre-incubate the cells with HOE-140 before adding this compound.
-
-
Data Analysis: Analyze the kinetic data by calculating the change in fluorescence intensity (ΔF) from the baseline (F0). The response is often expressed as ΔF/F0. Plot the dose-response curve for this compound and determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound via the Bradykinin B2 Receptor.
References
- 1. innoprot.com [innoprot.com]
- 2. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of FR-190997
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of FR-190997. The information is based on published synthetic routes, with a focus on addressing challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound?
The primary challenges in scaling up the synthesis of this compound, particularly noted in the original Fujisawa synthesis, include a lengthy synthetic sequence, reliance on chromatographic purification, and consequently, a low overall yield. The original route consists of 20 steps and requires 13 chromatographic purifications, resulting in an overall yield of only 0.32%.[1] A newer, improved synthesis addresses these issues by reducing the number of steps to 17 (with the longest linear sequence being 11 steps) and eliminating the need for chromatography, achieving a significantly higher overall yield of approximately 8%.[1]
Key scale-up challenges include:
-
Cost of Reagents: Certain starting materials and reagents can be prohibitively expensive for large-scale production.[1]
-
Purification: The extensive use of chromatography is not economically viable or efficient for large-scale synthesis. The newer synthesis relies on crystallization for purification of intermediates.[1][2]
-
Side Reactions: Forcing reaction conditions to accelerate transformations can lead to the formation of impurities, complicating purification and reducing yield.[1]
-
Waste Management: The original synthesis generates significant waste due to the high number of steps and purification procedures. The improved synthesis is more atom-economical and generates less waste.[2]
Q2: What are the key improvements of the newer, chromatography-free synthesis of this compound?
The newer synthetic route offers several advantages for multigram scale production:[1][2]
-
Elimination of Chromatography: All intermediates are purified through crystallization, which is a more scalable and cost-effective method than chromatography.
-
Increased Yield: The overall yield is significantly improved to approximately 8%.
-
Reduced Step Count: The synthesis is more convergent, with a total of 17 steps and the longest linear sequence being 11 steps.
-
Late-Stage Diversification: The synthetic design allows for the introduction of structural diversity at a late stage, facilitating the generation of analogs for structure-activity relationship (SAR) studies.
-
Use of Inexpensive Starting Materials: The newer route is designed to utilize more cost-effective reagents.
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R).[3][4] The B2R is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gαq and Gαi proteins.[5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[5][7] This signaling cascade is involved in various physiological processes, including inflammation, pain, and blood pressure regulation.[5][7] this compound has also been shown to exhibit antiproliferative effects in cancer cell lines.[1][8]
Troubleshooting Guides
This section provides solutions to potential issues that may arise during the synthesis of this compound, with a focus on the improved, chromatography-free route.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in the final amide coupling step. | Incomplete reaction. | The amide coupling can be slow (up to 36 hours at ambient temperature). Avoid heating to accelerate the reaction, as this can lead to impurity formation. Ensure efficient stirring and monitor the reaction by TLC or LC-MS until completion.[1] |
| Formation of side products. | Use of "more forceful conditions" can generate impurities.[1] Maintain ambient temperature and use the recommended coupling agents. | |
| Difficulty in purifying intermediates by crystallization. | Impurities inhibiting crystal formation. | Ensure the preceding step has gone to completion to minimize impurities. If necessary, perform a solvent screen to find the optimal crystallization conditions. The intermediates in the improved synthesis are designed to be crystalline.[1] |
| Incorrect solvent system. | Review the published general procedure for suitable solvent systems for crystallization.[1] | |
| Formation of oligomers during synthesis. | High concentration of reactants. | For reactions prone to oligomerization, such as macrocyclization (though not directly applicable to the final steps of this compound, the principle is relevant for complex molecule synthesis), using high dilution conditions can favor the intramolecular reaction over intermolecular oligomerization. |
| Epimerization at chiral centers. | Harsh reaction conditions (e.g., high temperature, strong base). | Use mild reaction conditions, particularly during amide bond formation. The choice of coupling reagent and additives can also influence the extent of epimerization. |
Quantitative Data Summary
The following table summarizes the key quantitative differences between the original Fujisawa synthesis and the improved, chromatography-free synthesis of this compound.
| Parameter | Original Fujisawa Synthesis | Improved (Rassias et al.) Synthesis | Reference |
| Total Number of Steps | 20 | 17 | [1] |
| Longest Linear Sequence | Not specified | 11 steps | [1] |
| Chromatographic Purifications | 13 | 0 | [1] |
| Overall Yield | 0.32% | ~8% | [1] |
Experimental Protocols
General Procedure for the Synthesis of this compound (Improved Route)
The improved synthesis of this compound involves a convergent strategy. The final key steps involve the coupling of two advanced intermediates. While a detailed step-by-step protocol for the entire 17-step synthesis is extensive, a general procedure for the final amide coupling is provided based on the available literature.
Final Amide Coupling: To a solution of the aniline intermediate 12 in a suitable aprotic solvent (e.g., DMF or DCM), the cinnamic acid derivative 9 is added, followed by a coupling reagent (e.g., T3P®). The reaction mixture is stirred at ambient temperature for an extended period (e.g., 36 hours) to ensure completion. The progress of the reaction should be monitored by an appropriate method (TLC or LC-MS). Upon completion, the reaction is worked up, and the crude product is purified by crystallization to afford this compound.[1]
Note: The exact equivalents of reagents, concentrations, and crystallization solvents are critical and should be referenced from the primary literature by Rassias et al. (2023).
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Signaling pathway of the bradykinin B2 receptor activated by this compound.
Experimental Workflow for this compound Synthesis Scale-up
References
- 1. helios.eie.gr [helios.eie.gr]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
mitigating FR-190997 side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FR-190997 in animal models. The information is tailored for researchers, scientists, and drug development professionals to anticipate and mitigate potential side effects and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, selective partial agonist for the bradykinin B2 receptor.[1][2][3] Its mechanism of action involves binding to and activating the B2 receptor, which is a G protein-coupled receptor (GPCR). This activation can lead to various downstream signaling events, including the activation of phospholipase C, mobilization of intracellular calcium ([Ca2+]), and stimulation of prostaglandin production.[1][2] In some contexts, such as cancer cell lines, it has been shown to have antiproliferative effects, potentially through a dual mode of action involving receptor internalization and degradation, as well as inhibition of endosomal signaling.[4][5]
Q2: What are the known physiological effects of this compound in animal models that could be considered side effects?
In preclinical studies, this compound has demonstrated several physiological effects that may be considered side effects depending on the experimental context. These include:
-
Hypotension: Intravenous or intraarterial administration can cause a dose-dependent decrease in blood pressure.[6][7]
-
Inflammation and Edema: Subcutaneous injection has been shown to induce paw edema in mice, indicating an inflammatory response.[6]
-
Smooth Muscle Contraction: In vitro studies have shown that this compound can cause contraction of certain vascular smooth muscles, such as the human umbilical vein and rabbit jugular vein.[3]
-
Intraocular Pressure Reduction: Topical ocular administration significantly lowers intraocular pressure in monkeys.[1][2]
Q3: How can the hypotensive effects of this compound be mitigated?
The hypotensive effects of this compound are a direct result of its B2 receptor agonism. To mitigate these effects, consider the following:
-
Route of Administration: Localized delivery (e.g., subcutaneous, topical) may reduce systemic hypotensive effects compared to intravenous or intraarterial administration.
-
Co-administration with a B2 Receptor Antagonist: The hypotensive effects of this compound can be blocked by pretreatment with a selective B2 receptor antagonist, such as HOE-140 or FR173657.[6][7]
-
Dose Adjustment: Use the lowest effective dose of this compound for your experimental endpoint to minimize systemic side effects.
Q4: What can be done to reduce injection site inflammation?
Inflammation, such as paw edema, observed after subcutaneous injection of this compound is linked to its B2 agonist activity and subsequent prostaglandin release.[6] To mitigate this:
-
Co-administration with a COX Inhibitor: Pretreatment with a cyclooxygenase (COX) inhibitor, such as indomethacin, has been shown to inhibit the edema induced by this compound.[6]
-
Use of a B2 Receptor Antagonist: As with other effects, a B2 receptor antagonist like HOE-140 can inhibit this inflammatory response.[6]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Response (Hypotension)
| Symptom | Possible Cause | Suggested Action |
| Significant drop in blood pressure following systemic administration. | On-target effect of B2 receptor agonism. | - Monitor blood pressure closely.- Reduce the dose of this compound.- Consider an alternative route of administration that limits systemic exposure.- For mechanistic studies, use a B2 receptor antagonist as a control to confirm the effect is target-mediated.[7] |
| Prolonged hypotensive response compared to bradykinin. | This compound is known to have a longer duration of action than bradykinin.[6][7] | - Adjust the frequency of monitoring to capture the full duration of the effect.- Factor the prolonged effect into the experimental design and endpoint measurements. |
Issue 2: Injection Site Reactions (Edema, Inflammation)
| Symptom | Possible Cause | Suggested Action |
| Swelling and redness at the subcutaneous injection site. | B2 receptor-mediated inflammatory response, potentially involving prostaglandin release.[6] | - Administer a non-steroidal anti-inflammatory drug (NSAID) like indomethacin prior to this compound injection to inhibit prostaglandin synthesis.[6]- Include a control group treated with a B2 receptor antagonist (e.g., HOE-140) to confirm the mechanism.[6]- Use a lower concentration or volume of the injectate. |
| Desensitization to the inflammatory effect upon repeated administration. | Strong desensitization of the B2 receptor has been observed with repeated applications of this compound in some tissues.[7] | - Be aware of this potential for tachyphylaxis in your experimental design.- Allow for a sufficient washout period between doses if a consistent response is required. |
Experimental Protocols
Protocol 1: Assessment of Systemic Hypotensive Effects in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize animals with an appropriate anesthetic agent (e.g., pentobarbital).[6]
-
Catheterization: Surgically implant catheters in a carotid artery for blood pressure measurement and a jugular vein for intravenous drug administration.
-
Acclimatization: Allow the animal to stabilize after surgery.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) for a sufficient period.
-
Drug Administration:
-
Control Group: Administer vehicle control intravenously.
-
This compound Group: Administer this compound intravenously at the desired dose.
-
Antagonist Control Group: Pre-treat with a B2 receptor antagonist (e.g., FR173657) 30 minutes prior to this compound administration.[6]
-
-
Data Collection: Continuously monitor and record MAP for the duration of the expected drug effect. Note the peak drop in pressure and the duration of the hypotensive response.
-
Data Analysis: Compare the change in MAP from baseline between the different treatment groups.
Protocol 2: Mouse Paw Edema Assay
-
Animal Model: Male ICR mice.[6]
-
Group Allocation:
-
Baseline Measurement: Measure the paw volume of the right hind paw using a plethysmometer.
-
Drug Administration: Inject 30 µL of this compound solution (at desired concentration, e.g., 0.1-0.9 nmol) or vehicle subcutaneously into the plantar surface of the right hind paw.[6]
-
Post-injection Measurements: Measure the paw volume at regular intervals (e.g., 15, 30, 60, 120, 180 minutes) after injection.
-
Data Analysis: Calculate the change in paw volume from baseline for each mouse. Compare the mean change in paw volume between the treatment groups.
Visualizations
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterisation of the first non-peptide bradykinin B2 receptor agonist FR 190997: an in vitro study on human, rabbit and pig vascular B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FR-190997 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FR-190997, a nonpeptide bradykinin B2 receptor (B2R) partial agonist. The information is tailored for researchers, scientists, and drug development professionals to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, nonpeptide partial agonist for the bradykinin B2 receptor (B2R).[1] Its primary mechanism of action involves binding to the B2R, which can lead to receptor internalization and degradation. This process is thought to contribute to its antiproliferative effects by sequestering functional intracellular B2 receptors and inhibiting their associated signaling pathways.[2][3] In some cellular contexts, this compound has been shown to stimulate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i) and the production of prostaglandins.[1][4]
Q2: In which cell lines has this compound shown significant activity?
A2: this compound has demonstrated significant antiproliferative activity in breast cancer cell lines, particularly the triple-negative breast cancer cell line MDA-MB-231 and the estrogen receptor-positive cell line MCF-7.[3] It has also been studied in human ocular cells, including those from the ciliary muscle and trabecular meshwork, for its effects on intraocular pressure.[1][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is a solid at room temperature. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).[5] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q4: What are the known off-target effects of this compound?
A4: Current literature suggests that this compound is a highly selective agonist for the B2R. However, as with any small molecule, the potential for off-target effects should be considered. It is advisable to include appropriate controls in your experiments, such as using a B2R antagonist (e.g., HOE-140) to confirm that the observed effects are mediated by the B2R.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no antiproliferative effect observed | 1. Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Cell line insensitivity: The cell line may not express sufficient levels of B2R or may have a downstream signaling pathway that is resistant to B2R agonism. 3. Compound degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your cell line. 2. Verify B2R expression in your cell line using techniques like qPCR or western blotting. Consider using a positive control cell line known to be responsive to this compound, such as MDA-MB-231.[3][6] 3. Ensure that this compound is stored correctly and that fresh dilutions are made for each experiment. |
| High variability between replicate experiments | 1. Inconsistent cell seeding density: Variations in the number of cells seeded can lead to significant differences in proliferation rates. 2. Partial agonist activity: As a partial agonist, this compound's effects can be more sensitive to experimental conditions compared to a full agonist. This can lead to receptor desensitization with prolonged exposure. 3. Inconsistent incubation times: The duration of exposure to this compound can influence the observed effect. | 1. Ensure accurate and consistent cell counting and seeding for all experiments. Allow cells to adhere and stabilize overnight before adding the compound. 2. Consider shorter incubation times or pulse-chase experiments to minimize receptor desensitization. 3. Standardize the incubation time with this compound across all experiments. |
| Precipitation of this compound in culture medium | 1. Poor solubility: this compound has low aqueous solubility. The final concentration of DMSO in the culture medium may be too low to keep the compound in solution. 2. Interaction with media components: Components of the cell culture medium, such as serum proteins, may cause the compound to precipitate. | 1. Ensure the final DMSO concentration in your culture medium is at a level that maintains solubility but is not toxic to the cells (typically ≤ 0.5%). Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. 2. Test the solubility of this compound in your specific culture medium (with and without serum) before performing cell-based assays. If precipitation occurs, consider using a serum-free medium for the duration of the treatment. |
| Unexpected increase in cell proliferation | 1. Biphasic dose-response: Some GPCR agonists can exhibit a biphasic or hormetic effect, where low concentrations stimulate proliferation while high concentrations are inhibitory. 2. Activation of alternative signaling pathways: In certain cell types, B2R activation can be linked to pro-proliferative pathways such as the ERK pathway.[3] | 1. Carefully evaluate the full dose-response curve to identify any biphasic effects. 2. Investigate the activation of known pro-proliferative signaling pathways (e.g., ERK, Akt) in your cell line in response to this compound. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Antiproliferative) | MDA-MB-231 | 0.08 µM (80 nM) | [3] |
| MCF-7 | 2.14 µM | [3] | |
| EC₅₀ (Antiproliferative) | MDA-MB-231 | 80 nM | [6] |
| EC₅₀ (Ca²⁺ Mobilization) | Human Ocular Cells | 155 nM | [1][4] |
| EC₅₀ (Prostaglandin Production) | Human Ciliary Muscle & Trabecular Meshwork Cells | 15-19 nM | [1][4] |
| Kᵢ (B2 Receptor Affinity) | Human Cloned B2R | 9.8 nM | [1][4] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the antiproliferative effects of this compound on adherent cell lines like MDA-MB-231.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Western Blot for ERK Activation
This protocol is for detecting the phosphorylation of ERK1/2 as a downstream marker of B2R activation.
Materials:
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Before treatment, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treatment: Treat the serum-starved cells with this compound at the desired concentration for a short period (e.g., 5, 10, 15, 30 minutes). Include a vehicle control.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FR190997 | nonpeptide bradykinin B2 receptor agonist | CAS# 193344-25-1 | InvivoChem [invivochem.com]
- 6. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of FR-190997 and Bradykinin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of FR-190997, a synthetic non-peptide molecule, and bradykinin, a naturally occurring peptide. Both compounds are significant tools in pharmacological research, particularly in studies related to inflammation, pain, and cardiovascular regulation. This document summarizes their key differences, presents supporting experimental data, and outlines the methodologies used in these comparisons.
Executive Summary
This compound is a potent and selective agonist for the bradykinin B2 receptor, exhibiting a longer duration of action in several in vivo models compared to the natural ligand, bradykinin. While bradykinin activates both B1 and B2 receptors, this compound's selectivity for the B2 receptor makes it a valuable tool for dissecting the specific roles of this receptor subtype. This guide will delve into the quantitative comparisons of their receptor binding affinities, in vitro functional potencies, and in vivo physiological effects.
Molecular Profile and Receptor Selectivity
Bradykinin is an endogenous nonapeptide involved in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. It exerts its effects through two main G protein-coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed in many tissues, mediating the majority of bradykinin's acute effects. In contrast, the B1 receptor is typically upregulated during inflammation and tissue injury.
This compound is a synthetic, non-peptide small molecule designed as a selective agonist for the bradykinin B2 receptor.[1][2] Its chemical structure confers greater stability and a longer biological half-life compared to the rapidly degraded bradykinin peptide.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters comparing the activity of this compound and bradykinin from various experimental studies.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Compound | Receptor | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| This compound | Human B2 | Radioligand Binding | CHO cells | Ki | 9.8 nM | [2][3] |
| Bradykinin | Human B2 | Radioligand Binding | CHO cells | Ki | ~0.25 nM* | [4] |
| This compound | Human B2 | Intracellular Ca2+ Mobilization | Human Ocular Cells | EC50 | 155 nM | [3] |
| This compound | Rabbit/Guinea Pig B2 | Contraction Assay | Jugular Vein/Ileum | pEC50 | 7.7 | [5] |
| This compound | Human B2 | Inositol Phosphate Production | CHO cells | pEC50 | ~7.8 | [4] |
| Bradykinin | Human B2 | Inositol Phosphate Production | CHO cells | pEC50 | ~8.0 | [4] |
*Note: Calculated from a 40-fold higher affinity compared to this compound as reported in the study.
Table 2: In Vivo Efficacy Comparison
| Compound | Animal Model | Assay | Parameter | Dose/Concentration | Effect | Reference |
| This compound | ICR Male Mice | Paw Edema | Edema Formation | 0.1, 0.3, 0.9 nmol | Dose-dependent edema, longer duration (>200 min) than bradykinin | [1] |
| Bradykinin | ICR Male Mice | Paw Edema | Edema Formation | 0.3, 0.6, 1.2 nmol | Dose-dependent edema, peaked at 15 min, ceased after 150 min | [1] |
| This compound | Sprague-Dawley Male Rats | Hypotensive Response | Maximal Hypotension | Intravenous injection | Weaker potency but significantly longer duration than bradykinin | [1] |
| Bradykinin | Sprague-Dawley Male Rats | Hypotensive Response | Maximal Hypotension | Intravenous injection | More potent than this compound | [1] |
| This compound | Rabbits | Hypotensive Response | ED50 | Intraarterial injection | 3.7 +/- 0.5 nmol/kg | [5] |
| This compound | Guinea Pigs | Hypotensive Response | ED50 | Intraarterial injection | 8.9 +/- 3.6 nmol/kg | [5] |
| This compound | Ocular Hypertensive Cynomolgus Monkeys | Intraocular Pressure (IOP) Lowering | IOP Reduction | 30 µg (topical) | 37% reduction 24h post-dosing | [3] |
Signaling Pathways and Mechanisms of Action
Bradykinin, upon binding to its B2 receptor, activates G proteins, primarily Gαq/11 and Gαi. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling cascades are central to the physiological effects of bradykinin, including vasodilation, increased vascular permeability, and pain.[6][7][8]
This compound, as a B2 receptor agonist, is expected to activate the same canonical signaling pathways as bradykinin.[1] Studies have confirmed that this compound induces intracellular calcium mobilization and stimulates the production of prostaglandins, effects that are blocked by B2 receptor antagonists.[3]
Caption: Bradykinin/FR-190997 B2 Receptor Signaling Pathway.
Experimental Protocols
Mouse Paw Edema Assay
This in vivo assay is used to assess the pro-inflammatory effects of substances by measuring the swelling they induce in the paw of a mouse.
Caption: Workflow for the Mouse Paw Edema Assay.
Detailed Methodology:
-
Animals: Male ICR mice are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer before any injections.
-
Administration: A solution of bradykinin (e.g., 0.3, 0.6, and 1.2 nmol) or this compound (e.g., 0.1, 0.3, and 0.9 nmol) in a vehicle (e.g., saline) is injected subcutaneously into the plantar surface of the right hind paw.[1] The control group receives the vehicle alone.
-
Paw Volume Measurement: Paw volume is measured at various time points after the injection (e.g., 15, 30, 60, 90, 120, 150, 180, and 210 minutes).[1]
-
Data Analysis: The increase in paw volume is calculated as the percentage change from the initial volume. The time course of edema formation is plotted, and the peak edema and duration of the response are compared between groups.
Rat Hypotensive Response Assay
This in vivo experiment measures the effect of a substance on systemic blood pressure.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats are used.[1]
-
Anesthesia: Rats are anesthetized (e.g., with pentobarbital).
-
Catheterization: The femoral artery is catheterized for blood pressure measurement, and the femoral vein is catheterized for drug administration.
-
Stabilization: The animal is allowed to stabilize after surgery until a steady blood pressure reading is obtained.
-
Administration: Bradykinin or this compound is administered intravenously.
-
Blood Pressure Monitoring: Mean arterial blood pressure is continuously recorded.
-
Data Analysis: The maximal decrease in blood pressure and the duration of the hypotensive response are measured and compared between the different treatment groups.
Discussion and Conclusion
The available data consistently demonstrate that this compound is a potent and selective bradykinin B2 receptor agonist. While its binding affinity for the B2 receptor may be lower than that of bradykinin, it exhibits comparable or slightly weaker potency in functional in vitro assays.[1][4] A key distinguishing feature of this compound is its prolonged duration of action in vivo, as evidenced by studies on paw edema and hypotensive response.[1][5] This is likely attributable to its non-peptide nature, which confers resistance to rapid degradation by peptidases that readily inactivate bradykinin.
The selectivity of this compound for the B2 receptor makes it an invaluable pharmacological tool for isolating the physiological and pathological roles of this specific receptor subtype, without the confounding effects of B1 receptor activation. Its longer half-life also offers advantages in experimental settings where sustained receptor activation is desired.
References
- 1. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: FR-190997 vs. HOE-140 in Bradykinin B2 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key modulators of the bradykinin B2 receptor (B2R): the non-peptide partial agonist FR-190997 and the peptide antagonist HOE-140. This document summarizes their performance based on experimental data, details relevant experimental methodologies, and visualizes key pathways to aid in the understanding of their mechanisms of action.
Introduction to this compound and HOE-140
The bradykinin B2 receptor, a G protein-coupled receptor (GPCR), is constitutively expressed in a wide range of tissues and plays a crucial role in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation. Its modulation by synthetic ligands is a significant area of research for therapeutic development.
This compound is a non-peptide, selective partial agonist of the B2R.[1][2] Its smaller, non-peptide nature offers potential advantages in terms of oral bioavailability and metabolic stability compared to peptide-based ligands.
HOE-140 (Icatibant) is a potent and highly selective peptide antagonist of the B2R.[3] It is widely used as a research tool to block B2R-mediated effects and has been investigated for its therapeutic potential in various conditions.
Quantitative Comparison of Performance
The following tables summarize the key quantitative parameters for this compound and HOE-140 from various in vitro and in vivo studies. Direct comparison is facilitated by data from studies where both compounds were evaluated.
| Parameter | This compound | HOE-140 | Species/Cell Line | Reference |
| Binding Affinity (Ki) | 9.8 nM | 0.8 - 7 nM | Human cloned B2R | [1][2] |
| - | 0.798 nM | Guinea-pig ileum | [4] | |
| Functional Potency (EC50/IC50) | EC50: 155 nM (Ca2+ mobilization) | IC50: 10 nM (vs. BK-induced Ca2+ increase) | Human ocular cells | [1] |
| EC50: 15-19 nM (PG production) | - | h-CM and h-TM cells | [1] | |
| IC50: 2.14 µM (MCF-7), 0.08 µM (MDA-MB-231) (antiproliferative) | - | Human breast cancer cells | [5][6] | |
| - | IC50: 1.1 x 10⁻⁸ M (guinea-pig ileum), 4.9 x 10⁻⁹ M (rat uterus) | - | [4] | |
| pEC50/pIC50 | pEC50: 7.7 (rabbit jugular vein, guinea pig ileum) | pIC50: ~8.40 (rabbit, guinea pig, rat tissues) | - | [7] |
| - | pA2: 9.04 | - | ||
| In Vivo Potency (ED50/ID50) | ED50: 3.7 nmol/kg (rabbit), 8.9 nmol/kg (guinea pig) (hypotension) | ID50: 57 nmol/kg (rabbit), 215 nmol/kg (guinea pig) (vs. BK-induced hypotension) | - | [7] |
*h-CM: human ciliary muscle; h-TM: human trabecular meshwork
Mechanism of Action and Signaling Pathways
The B2R primarily signals through the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade initiates various downstream cellular responses.
This compound , as a partial agonist, activates this pathway, but to a lesser extent than the endogenous full agonist, bradykinin. This results in downstream effects such as intracellular calcium mobilization and prostaglandin production.[1][2]
HOE-140 , as a competitive antagonist, binds to the B2R but does not activate it. Instead, it blocks the binding of bradykinin and other agonists like this compound, thereby inhibiting the initiation of the signaling cascade.[1][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and HOE-140.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To measure the displacement of a radiolabeled ligand from the B2R by this compound or HOE-140.
Typical Protocol:
-
Membrane Preparation: Membranes expressing the B2R are prepared from cultured cells (e.g., CHO cells stably expressing human B2R) or tissues (e.g., guinea pig ileum).[4][8]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled B2R ligand (e.g., [³H]-bradykinin) and varying concentrations of the unlabeled test compound (this compound or HOE-140).[8]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate or inhibit B2R-mediated increases in intracellular calcium.
Objective: To determine the EC50 of this compound for inducing calcium mobilization and the IC50 of HOE-140 for inhibiting bradykinin-induced calcium mobilization.
Typical Protocol (using a FLIPR instrument):
-
Cell Culture: Cells endogenously or recombinantly expressing B2R are seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.[9] Probenecid may be included to prevent dye leakage.[10][11]
-
Compound Addition: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument adds the test compound (this compound) or a combination of an agonist and the antagonist (bradykinin and HOE-140) to the wells.
-
Fluorescence Measurement: The FLIPR measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate EC50 or IC50 values.
Prostaglandin Production Assay
This assay quantifies the production of prostaglandins, a downstream effect of B2R activation in many cell types.
Objective: To measure the amount of prostaglandin (e.g., PGE2) produced by cells in response to this compound and its inhibition by HOE-140.
Typical Protocol (using an Enzyme Immunoassay - EIA):
-
Cell Stimulation: Cultured cells (e.g., human ciliary muscle cells) are treated with this compound in the presence or absence of HOE-140 for a specified time.[1]
-
Supernatant Collection: The cell culture supernatant, containing the secreted prostaglandins, is collected.
-
EIA Procedure: A competitive EIA is performed. The supernatant is added to a microplate pre-coated with an antibody specific for the prostaglandin of interest. A fixed amount of enzyme-conjugated prostaglandin is also added.
-
Competition: The prostaglandin in the supernatant competes with the enzyme-conjugated prostaglandin for binding to the antibody.
-
Detection: A substrate is added, and the resulting colorimetric signal is measured. The intensity of the color is inversely proportional to the amount of prostaglandin in the sample.
-
Quantification: The concentration of prostaglandin is determined by comparison to a standard curve.
Conclusion
This compound and HOE-140 represent two distinct classes of B2R modulators with different chemical natures and mechanisms of action. This compound, as a non-peptide partial agonist, offers a tool to stimulate the B2R with potentially favorable pharmacokinetic properties. In contrast, HOE-140 is a highly potent peptide antagonist that serves as a benchmark for B2R blockade. The choice between these two compounds will depend on the specific research question, whether it is to mimic or to inhibit the physiological effects of bradykinin. The provided data and experimental outlines serve as a valuable resource for researchers designing and interpreting studies involving these important pharmacological tools.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HOE 140, a new highly potent and long-acting bradykinin antagonist in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. owl.fish.washington.edu [owl.fish.washington.edu]
- 8. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
A Comparative Guide to Bradykinin B2 Receptor Modulators: FR-190997 vs. FR173657
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two non-peptide modulators of the bradykinin B2 receptor (B2R), FR-190997 and FR173657. This compound is a selective partial agonist, while FR173657 is a selective antagonist of the B2R. Both compounds have been instrumental in elucidating the physiological and pathological roles of the kallikrein-kinin system. This document summarizes their performance in key functional assays, provides detailed experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and FR173657
This compound and FR173657 are small molecules that interact with the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes including inflammation, blood pressure regulation, and pain.[1][2]
-
This compound acts as a partial agonist , mimicking the effect of the endogenous ligand bradykinin to activate the B2 receptor, albeit with a lower maximal effect. Its activity has been explored in models of ocular hypertension and cancer.[3][4]
-
FR173657 is a potent and selective antagonist , blocking the B2 receptor and preventing its activation by bradykinin. It has been investigated for its utility in inflammatory conditions and pain.[5]
Data Presentation: Performance in Functional Assays
The following tables summarize the quantitative data from functional assays comparing the activity of this compound and FR173657.
In Vitro Functional Assays: Smooth Muscle Contraction
These assays measure the ability of the compounds to either stimulate (agonist) or inhibit (antagonist) the contraction of isolated smooth muscle tissues, a classic functional output of B2 receptor activation.
| Compound | Assay | Tissue | Parameter | Value | Reference |
| This compound | Agonist-induced Contraction | Rabbit Jugular Vein | pEC50 | 7.7 | [5] |
| Guinea Pig Ileum | pEC50 | 7.7 | [5] | ||
| FR173657 | Antagonism of Bradykinin-induced Contraction | Rabbit, Guinea Pig, and Rat Tissues | pIC50 | ~8.40 | [5] |
pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50: The negative logarithm of the molar concentration of an antagonist that inhibits 50% of the agonist response.
In Vivo Functional Assays: Blood Pressure Regulation
These assays assess the effect of the compounds on systemic blood pressure in animal models.
| Compound | Assay | Animal Model | Parameter | Value | Reference |
| This compound | Hypotensive Response | Rabbit | ED50 (nmol/kg, i.a.) | 3.7 ± 0.5 | [5] |
| Guinea Pig | ED50 (nmol/kg, i.a.) | 8.9 ± 3.6 | [5] | ||
| FR173657 | Inhibition of Bradykinin-induced Hypotension | Rabbit | ID50 (nmol/kg) | 57 ± 9 | [5] |
| Guinea Pig | ID50 (nmol/kg) | 215 ± 56 | [5] | ||
| Rat | ID50 (nmol/kg) | 187 ± 50 | [5] |
ED50: The dose of a drug that produces a specified effect in 50% of the population. ID50: The dose of a drug that inhibits a specified biological response by 50%. i.a.: intra-arterial administration.
Antiproliferative Activity of this compound
This compound has been shown to possess antiproliferative effects in human breast cancer cell lines.
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| This compound | MCF-7 (non-metastatic) | IC50 | 2.14 | [4][6] |
| MDA-MB-231 (metastatic) | IC50 | 0.08 | [4][6] |
IC50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. Note that specific parameters may have varied in the original studies.
Isolated Guinea Pig Ileum Contraction Assay
This assay is a standard method for evaluating the contractile or relaxant effects of drugs on smooth muscle.
-
Tissue Preparation: A male guinea pig is euthanized, and a segment of the ileum is removed and placed in a Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The longitudinal muscle is then isolated and mounted in an organ bath containing the Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions. A baseline tension is applied, and the tissue is allowed to equilibrate.
-
Agonist Assay (for this compound): Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath and recording the resulting contraction.
-
Antagonist Assay (for FR173657): The tissue is pre-incubated with FR173657 for a set period before generating a concentration-response curve for bradykinin. The inhibitory effect of FR173657 is determined by the rightward shift of the bradykinin concentration-response curve.
-
Data Analysis: The pEC50 for the agonist and the pIC50 for the antagonist are calculated from the concentration-response curves.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the cardiovascular effects of the compounds.
-
Animal Preparation: A male rat is anesthetized (e.g., with sodium pentobarbital). The carotid artery and jugular vein are cannulated for blood pressure measurement and intravenous drug administration, respectively.
-
Blood Pressure Recording: The arterial cannula is connected to a pressure transducer, and mean arterial pressure (MAP) is continuously recorded.
-
Agonist Assay (for this compound): A baseline MAP is established. This compound is administered intravenously, and the change in MAP is recorded to determine the hypotensive effect.
-
Antagonist Assay (for FR173657): The animal is pre-treated with FR173657. Bradykinin is then administered to induce hypotension, and the inhibitory effect of FR173657 on this response is measured.
-
Data Analysis: The ED50 for the agonist's hypotensive effect and the ID50 for the antagonist's inhibitory effect are calculated.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8]
-
Cell Seeding: Human breast cancer cells (MCF-7 or MDA-MB-231) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
Activation of the Bradykinin B2 Receptor (B2R) by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to G-proteins of the Gq and Gi families.[1][9] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to downstream activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cellular processes like proliferation and inflammation. The antagonist FR173657 blocks the initial binding of agonists to the B2R, thereby inhibiting this entire signaling cascade.
General Experimental Workflow for Compound Comparison
The following diagram illustrates a typical workflow for comparing the functional activity of an agonist and an antagonist at a specific receptor.
Conclusion
This compound and FR173657 serve as valuable pharmacological tools for investigating the bradykinin B2 receptor. This compound is a potent partial agonist with demonstrated effects on smooth muscle contraction, blood pressure, and cell proliferation. Conversely, FR173657 is a highly effective antagonist, capable of blocking the physiological effects of B2R activation both in vitro and in vivo. The data and protocols presented in this guide offer a comparative framework for researchers and drug development professionals working with these and similar compounds targeting the kallikrein-kinin system. The distinct yet complementary actions of this agonist/antagonist pair make them ideal for dissecting the complex roles of the B2 receptor in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.4. MTT Cell Proliferation Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of FR-190997: A Comparative Guide to its Antiproliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiproliferative effects of FR-190997, a selective bradykinin B2 receptor partial agonist, against established anticancer agents. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to inform researchers and drug development professionals on the potential of this compound in oncology.
Quantitative Comparison of Antiproliferative Activity
This compound has demonstrated significant antiproliferative activity in breast cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard-of-care chemotherapy drugs in the estrogen receptor-positive (ER+) MCF-7 and triple-negative breast cancer (TNBC) MDA-MB-231 cell lines.
Table 1: IC50 Values in MCF-7 Human Breast Cancer Cells
| Compound | IC50 (µM) |
| This compound | 2.14 [1] |
| Doxorubicin | 0.69[2] - 8.306[3] |
| Paclitaxel | 0.0035 (3.5 nM) |
| Carboplatin | >100 |
Table 2: IC50 Values in MDA-MB-231 Human Breast Cancer Cells
| Compound | IC50 (µM) |
| This compound | 0.08 [1] |
| Doxorubicin | 1.25[2] - 6.602[3] |
| Paclitaxel | 0.01267 (12.67 nM)[4] - 0.3 |
| Carboplatin | 63.1[5] |
Note: IC50 values for chemotherapy agents can vary between studies due to different experimental conditions.
Alternatives to this compound
While this compound shows promise, it is important to consider other modulators of the bradykinin B2 receptor and standard chemotherapeutic agents.
Bradykinin B2 Receptor Antagonists: Paradoxically, both agonists and antagonists of the B2 receptor have been reported to have antiproliferative effects.[1][6] Antagonists like HOE-140 and Icatibant have been shown to inhibit cancer cell proliferation, migration, and invasion.[6][7] However, direct comparative IC50 data in MCF-7 and MDA-MB-231 cells is not as readily available as for this compound. The proposed mechanism for the antiproliferative effects of B2 receptor antagonists involves the stimulation of apoptosis through the MAP kinase pathway.[7][8]
Standard Chemotherapy: For triple-negative breast cancer, for which the MDA-MB-231 cell line is a model, standard-of-care often includes a combination of agents such as anthracyclines (e.g., doxorubicin) , taxanes (e.g., paclitaxel) , and platinum-based drugs (e.g., carboplatin) . As the tables above indicate, while some standard agents have potent IC50 values, this compound demonstrates comparable or superior potency in the MDA-MB-231 cell line.
Experimental Protocols
The following are detailed methodologies for common assays used to determine the antiproliferative effects of compounds like this compound.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway of the bradykinin B2 receptor and a typical experimental workflow for evaluating antiproliferative compounds.
Caption: Bradykinin B2 Receptor Signaling and Proposed Antiproliferative Mechanism of this compound.
Caption: Experimental Workflow for Evaluating Antiproliferative Effects.
References
- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bradykinin antagonists as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of FR-190997 and Its Analogs in Cancer Cell Proliferation
A detailed analysis of the bradykinin B2 receptor agonist FR-190997 and its analogs reveals significant potential in inhibiting cancer cell growth, with certain structural modifications leading to substantially enhanced potency. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
This compound, a non-peptide partial agonist of the bradykinin B2 receptor (B2R), has demonstrated notable antiproliferative effects in various cancer cell lines.[1][2] This has spurred further research into the development of analog structures with improved efficacy. Notably, two analogs, an unnamed compound referred to as "compound 10" and an aza-analog, "AZA-FR190997," have shown promising results, significantly surpassing the antiproliferative activity of the parent compound in specific cancer models.[1][3]
Comparative Antiproliferative Activity
The antiproliferative efficacy of this compound and its analogs has been primarily evaluated in breast cancer cell lines, including the estrogen receptor-positive MCF-7 line and the triple-negative MDA-MB-231 line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, serve as a key metric for comparison.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 2.14[1] |
| MDA-MB-231 | 0.08[1] | |
| Compound 10 | MDA-MB-231 | 0.00006[1] |
| AZA-FR190997 | MDA-MB-231 | 0.170[3] |
As the data indicates, "compound 10" exhibits a remarkably potent antiproliferative effect in the MDA-MB-231 cell line, with an IC50 value in the sub-nanomolar range, representing a greater than 1300-fold increase in potency compared to this compound.[1] The aza-analog, AZA-FR190997, where the oxygen atom at the eighth position of the quinoline system is replaced by a nitrogen-hydrogen group, also demonstrates significant, albeit less pronounced, antiproliferative activity.[3]
Mechanism of Action and Signaling Pathway
This compound and its analogs exert their effects through the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The proposed mechanism of their antiproliferative action is twofold. It involves not only the conventional signaling cascade initiated at the cell membrane but also a process of agonist-induced receptor internalization and subsequent inhibition of endosomal signaling.[1]
Upon binding to the B2R, these compounds are thought to trigger a signaling cascade that can, paradoxically, lead to antiproliferative outcomes, despite the B2R's known association with the oncogenic ERK pathway.[1][2] The binding of the agonist to the B2R, which is coupled to the Gq alpha subunit of the heterotrimeric G protein, activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium ions released from the endoplasmic reticulum in response to IP3, activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of the Raf-MEK-ERK (MAPK) signaling pathway. The precise mechanism by which activation of this pathway leads to an antiproliferative effect is still under investigation but is thought to be related to the sustained internalization and potential degradation of the receptor, thereby attenuating pro-proliferative signals.
Caption: Bradykinin B2 Receptor Signaling Pathway leading to antiproliferation.
Experimental Protocols
The following is a generalized protocol for determining the antiproliferative activity of this compound and its analogs, based on common methodologies cited in the referenced literature.
Cell Culture:
-
MCF-7 and MDA-MB-231 breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Antiproliferation Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, compound 10, AZA-FR190997) or vehicle control (e.g., DMSO).
-
The cells are incubated for a specified period, typically 48 or 72 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining the antiproliferative efficacy of this compound analogs.
References
FR-190997: A Novel Bradykinin B2-Receptor Agonist in the Glaucoma Treatment Landscape
For Researchers, Scientists, and Drug Development Professionals
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor and the mainstay of current treatment is elevated intraocular pressure (IOP). While a variety of pharmacological agents are available, the search for novel mechanisms of action with improved efficacy and safety profiles is ongoing. This guide provides a comparative overview of FR-190997, a novel bradykinin B2-receptor partial agonist, against established classes of glaucoma medications, supported by available experimental data.
Mechanism of Action: A New Pathway in IOP Reduction
This compound represents a new class of ocular hypotensive agents. It is a nonpeptide partial agonist of the bradykinin B2 receptor.[1] Its mechanism of action in lowering IOP is distinct from other glaucoma drug classes. Activation of the B2 receptor by this compound initiates a signaling cascade that leads to the production of prostaglandins and pro-matrix metalloproteinases (MMPs).[1] This, in turn, is believed to increase the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye, thereby reducing IOP.[1]
This mechanism contrasts with existing glaucoma therapies. Prostaglandin analogs, the most potent class of IOP-lowering drugs, also primarily enhance uveoscleral outflow. Beta-blockers, alpha-adrenergic agonists, and carbonic anhydrase inhibitors, on the other hand, work by reducing the production of aqueous humor. Rho kinase inhibitors, a newer class of drugs, increase trabecular outflow, a different drainage pathway.
Comparative Efficacy: Preclinical and Clinical Data
A direct comparison of this compound with other glaucoma medications is challenging due to the different stages of development. Data for this compound is currently from preclinical studies in animal models, whereas extensive clinical trial data is available for currently approved medications.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other major classes of glaucoma medications. It is crucial to note the difference in study populations (animal vs. human) when interpreting these data.
Table 1: Comparison of Intraocular Pressure (IOP) Reduction
| Medication Class | Active Ingredient(s) | IOP Reduction | Study Population |
| Bradykinin B2-Receptor Agonist | This compound | 37%[1] | Ocular hypertensive cynomolgus monkeys |
| Prostaglandin Analogs | Latanoprost, Travoprost, Bimatoprost | 25-33%[2] | Human clinical trials |
| Beta-Blockers | Timolol, Betaxolol | 20-30% | Human clinical trials |
| Alpha-Adrenergic Agonists | Brimonidine, Apraclonidine | 18-27% | Human clinical trials |
| Carbonic Anhydrase Inhibitors | Dorzolamide, Brinzolamide | 15-20% | Human clinical trials |
| Rho Kinase Inhibitors | Ripasudil, Netarsudil | 3.0-4.5 mmHg | Human clinical trials |
Table 2: Receptor Binding and In Vitro Potency of this compound
| Parameter | Value | Target |
| Ki (inhibition constant) | 9.8 nM[1] | Human cloned B2-receptor |
| EC50 (half maximal effective concentration) | 155 nM[1] | Intracellular Ca2+ mobilization in human ocular cells |
| EC50 (prostaglandin production) | 15-19 nM[1] | Human ciliary muscle and trabecular meshwork cells |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the key studies cited.
Preclinical Evaluation of this compound in Cynomolgus Monkeys
A representative protocol for evaluating the IOP-lowering effect of this compound in an animal model is as follows:
-
Animal Model: Ocular hypertensive cynomolgus monkeys. Ocular hypertension is typically induced by laser photocoagulation of the trabecular meshwork in one eye.
-
Drug Administration: A single topical dose of this compound (e.g., 30 μg) is administered to the hypertensive eye. The contralateral eye may serve as a control.
-
IOP Measurement: IOP is measured at baseline (before drug administration) and at various time points post-administration (e.g., 6, 24, 48 hours) using a calibrated tonometer suitable for non-human primates.
-
Aqueous Humor Outflow Facility: Uveoscleral outflow is measured using methods such as the fluorescent tracer technique.
-
Biochemical Analysis: Aqueous humor samples may be collected to measure the concentration of prostaglandins and MMPs.
Representative Clinical Trial Protocol for Glaucoma Medications (e.g., Latanoprost)
Clinical trials for glaucoma medications typically follow a standardized protocol to ensure patient safety and data integrity.
-
Study Design: A randomized, double-masked, multicenter, active-controlled (e.g., against timolol) or placebo-controlled clinical trial.
-
Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension with a baseline IOP within a specified range (e.g., >21 mmHg).
-
Treatment: Patients are randomized to receive the investigational drug (e.g., latanoprost 0.005% ophthalmic solution) or the control drug, typically administered once daily in the evening.
-
Primary Efficacy Endpoint: The primary outcome is the mean change in IOP from baseline at specified time points (e.g., week 2, week 6, and month 3). IOP is measured at different times of the day to assess diurnal control.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study. This includes both ocular and systemic side effects. Ocular examinations, including slit-lamp biomicroscopy and fundoscopy, are performed at regular intervals.
Visualizing the Science
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in ocular cells.
Experimental Workflow for Preclinical IOP Study
Caption: Workflow for a preclinical study of this compound.
Logical Relationship of Glaucoma Drug Mechanisms
Caption: Mechanisms of action of different glaucoma drug classes.
Conclusion
This compound, with its novel mechanism of action as a bradykinin B2-receptor partial agonist, presents a promising new avenue for the treatment of glaucoma. Preclinical data in ocular hypertensive monkeys demonstrates a significant IOP-lowering effect, comparable in percentage to established first-line therapies in humans. Its pathway, involving the stimulation of prostaglandin and MMP production to enhance uveoscleral outflow, offers a potential alternative or adjunctive therapy to existing treatments. Further clinical investigation is warranted to establish its efficacy and safety profile in human subjects and to fully understand its place in the therapeutic armamentarium for glaucoma. The distinct signaling cascade of this compound may also offer synergistic effects when used in combination with drugs that target different mechanisms of IOP reduction.
References
- 1. Preclinical pharmacology, ocular tolerability and ocular hypotensive efficacy of a novel non-peptide bradykinin mimetic small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preservative-Free versus Benzalkonium Chloride–Preserved Latanoprost Ophthalmic Solution in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: A Phase 3 US Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of FR-190997 for the Bradykinin B2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FR-190997, a non-peptide bradykinin B2 receptor (B2R) ligand, with the well-characterized B2R antagonist, Icatibant (also known as HOE-140). The following sections present quantitative data on their binding affinity and functional activity, outline experimental protocols for assessing these parameters, and visualize the key signaling pathway and a representative experimental workflow.
Executive Summary
This compound is a selective bradykinin B2 receptor (B2R) ligand with a complex pharmacological profile, acting as a partial agonist or a pure antagonist depending on the tissue and signaling pathway being measured.[1] It exhibits high affinity for the human B2R. In contrast, Icatibant is a potent and specific peptide antagonist of the B2R. While both compounds are highly selective for the B2R over the B1R, this guide also highlights known off-target effects to provide a comprehensive specificity assessment.
Data Presentation
Table 1: Comparative Binding Affinity and Functional Potency
| Compound | Target | Ligand Type | Binding Affinity (Ki) | Functional Potency (IC50/EC50) | Reference(s) |
| This compound | Human B2R | Partial Agonist / Antagonist | 9.8 nM | EC50 = 155 nM (Ca2+ mobilization) | [2][3] |
| Icatibant (HOE-140) | Human B2R | Antagonist | 0.798 nM | IC50 = 1.07 nM | [4] |
Table 2: Selectivity Profile
| Compound | Off-Target | Binding/Inhibition | Notes | Reference(s) |
| This compound | Bradykinin B1 Receptor | No interaction observed. | Selective for B2R over B1R. | [1] |
| 5-Hydroxytryptamine Receptor | No effect on contraction. | Specificity demonstrated in functional assays. | [1] | |
| Endothelin-1 Receptor | No effect on contraction. | Specificity demonstrated in functional assays. | [1] | |
| Noradrenaline Receptor | No effect on contraction. | Specificity demonstrated in functional assays. | [1] | |
| Icatibant (HOE-140) | Bradykinin B1 Receptor | No significant interaction. | Selective for B2R over B1R. | |
| Aminopeptidase N | Ki = 9.1 µM | Off-target inhibition observed at micromolar concentrations. | [2][5] |
Mandatory Visualization
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for B2R Ligand Characterization.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
Objective: To determine the binding affinity (Ki) of this compound and Icatibant for the B2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human B2 receptor.
-
Radioligand: [³H]Bradykinin.
-
Test compounds: this compound and Icatibant.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the B2R-expressing membranes, a fixed concentration of [³H]Bradykinin (typically at or below its Kd), and a range of concentrations of the unlabeled competitor (this compound or Icatibant). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled B2R ligand).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a percentage of total binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (for determining EC50/IC50)
Objective: To measure the functional activity of this compound (as an agonist) and Icatibant (as an antagonist) by quantifying changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human B2 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
Test compounds: this compound, Icatibant, and Bradykinin.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the B2R-expressing cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour at 37°C).
-
Agonist Mode (for this compound):
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a range of concentrations of this compound and monitor the change in fluorescence over time.
-
-
Antagonist Mode (for Icatibant):
-
Pre-incubate the dye-loaded cells with a range of concentrations of Icatibant for a defined period.
-
Place the plate in the fluorescence reader and establish a baseline.
-
Inject a fixed concentration of Bradykinin (typically its EC80) and monitor the change in fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
For agonist mode, plot ΔF against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist mode, plot the inhibition of the Bradykinin response against the logarithm of the Icatibant concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Conclusion
This compound is a highly selective ligand for the bradykinin B2 receptor, demonstrating high affinity in binding assays and potent, although complex, functional activity. Its selectivity against the B1 receptor and other unrelated receptors has been established in specific assays. In comparison, Icatibant is a more potent B2R antagonist with a well-defined inhibitory profile. However, at higher concentrations, Icatibant may exhibit off-target effects on enzymes such as aminopeptidase N. For researchers investigating the kallikrein-kinin system, the choice between this compound and Icatibant will depend on the specific experimental goals, with this compound offering a unique tool to probe the nuanced pharmacology of B2R activation and Icatibant serving as a robust and highly potent antagonist. Further comprehensive selectivity profiling of this compound would be beneficial to fully delineate its specificity.
References
- 1. The Principles of Ligand Specificity on beta-2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HOE 140 | Bradykinin Receptors | Tocris Bioscience [tocris.com]
A Comparative Analysis of FR-190997 and Other Bradykinin B2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of FR-190997, a nonpeptide bradykinin B2 receptor (B2R) partial agonist, with other B2R agonists. The information is intended to assist researchers in evaluating its performance and potential applications. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Quantitative Performance Comparison
The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound in comparison to the endogenous full agonist, Bradykinin (BK).
| Compound | Receptor | Cell/Tissue Type | Binding Affinity (Ki) (nM) | Reference |
| This compound | Human cloned B2R | - | 9.8 | [1] |
| Bradykinin (BK) | Human B2R | CHO cells | ~0.25 (40-fold higher than this compound) | [2] |
Table 1: Comparative Binding Affinity of B2R Agonists. This table presents the equilibrium dissociation constant (Ki) for each agonist, indicating its affinity for the bradykinin B2 receptor. A lower Ki value signifies a higher binding affinity.
| Compound | Assay | Cell/Tissue Type | Potency (EC50) (nM) | Efficacy (Emax) (% of BK) | Reference |
| This compound | Intracellular Ca2+ mobilization | Human ocular cells (nonpigmented ciliary epithelium, trabecular meshwork, ciliary muscle) | 155 | 38-80 (Partial Agonist) | [1] |
| This compound | Prostaglandin Production | Human ciliary muscle and trabecular meshwork cells | 15-19 | 27-33 | [1] |
| Bradykinin (BK) | Inositol Phosphate Production | CHO cells expressing human B2R | Comparable to this compound | 100 (Full Agonist) | [2] |
Table 2: Comparative Functional Potency and Efficacy of B2R Agonists. This table details the half-maximal effective concentration (EC50) and the maximum response (Emax) for each agonist in functional assays. EC50 is a measure of potency, with lower values indicating higher potency. Emax reflects the agonist's efficacy relative to the full agonist, Bradykinin.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these agonists, the following diagrams illustrate the B2R signaling pathway and a typical experimental workflow for agonist screening.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for the B2 receptor.
a. Materials:
-
Membranes from cells expressing the human B2 receptor.
-
Radioligand (e.g., [³H]-Bradykinin).
-
Test compounds (this compound, other agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
b. Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a key downstream event in B2R signaling.
a. Materials:
-
Cells expressing the B2 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound, other agonists).
-
A fluorescence plate reader with automated injection capabilities.
b. Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the dye to enter the cells and be cleaved to its active form.
-
Washing (Optional): Some protocols include a wash step with assay buffer to remove extracellular dye.
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Use the instrument's injector to add varying concentrations of the test compounds to the wells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition is proportional to the increase in intracellular calcium. Plot the peak fluorescence response as a function of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Discussion
This compound is a selective nonpeptide partial agonist for the bradykinin B2 receptor.[1] Its binding affinity is in the nanomolar range, though lower than that of the endogenous full agonist, bradykinin.[1][2] Functionally, this compound elicits a partial response compared to bradykinin in assays measuring intracellular calcium mobilization.[1] However, in some cellular systems and for certain downstream effects like prostaglandin production, it demonstrates high potency.[1]
The partial agonist nature of this compound may offer a therapeutic advantage by providing a more controlled and sustained activation of the B2 receptor compared to the potent but transient effect of full agonists like bradykinin. This could be beneficial in conditions where a modulated, rather than a maximal, receptor response is desired. Further research directly comparing this compound with other synthetic B2R agonists in a standardized panel of assays would be valuable for a more complete understanding of its pharmacological profile and therapeutic potential.
References
- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating FR-190997's Mechanism of Action in Triple-Negative Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FR-190997, a bradykinin B2 receptor (B2R) partial agonist, and alternative B2R antagonists for the treatment of Triple-Negative Breast Cancer (TNBC). We present available experimental data, outline detailed protocols for mechanism-of-action validation, and visualize the key signaling pathways.
Introduction
Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to the lack of targeted therapies. The bradykinin B2 receptor (B2R), a G-protein coupled receptor, has emerged as a potential therapeutic target in cancer. Activation of B2R by its natural ligand, bradykinin, can promote oncogenic signaling, including the ERK pathway. Paradoxically, the B2R partial agonist this compound has demonstrated potent antiproliferative activity in TNBC cell lines. This guide explores the proposed mechanism of this compound and compares it with the established mechanism of B2R antagonists.
Quantitative Comparison of Antiproliferative Activity
The following table summarizes the available data on the antiproliferative activity of this compound and B2R antagonists in the MDA-MB-231 TNBC cell line. It is important to note that direct comparative studies are limited, and further experimental validation is required.
| Compound | Target | Mechanism of Action | Cell Line | IC50/EC50 | Citation(s) |
| This compound | Bradykinin B2 Receptor (B2R) | Partial Agonist | MDA-MB-231 | 80 nM (EC50) | [1][2] |
| Icatibant (Hoe 140) | Bradykinin B2 Receptor (B2R) | Antagonist | MDA-MB-231 | Not available | |
| Anatibant | Bradykinin B2 Receptor (B2R) | Antagonist | MDA-MB-231 | Not available |
Mechanism of Action and Signaling Pathways
This compound: A Paradigm of Agonist-Induced Antiproliferation
The proposed mechanism of action for this compound's antiproliferative effect is unique for a receptor agonist. It is hypothesized to involve:
-
Agonist-Induced Receptor Internalization and Degradation: As a partial agonist, this compound binds to B2R and triggers its internalization. However, unlike the natural ligand which allows for receptor recycling, this compound may lead to the sequestration and subsequent degradation of the receptor.
-
Inhibition of Endosomal Signaling: By promoting the removal of B2R from the cell surface and potentially from endosomal compartments, this compound could inhibit downstream signaling pathways that are sustained from these intracellular locations. This is significant as endosomal signaling from GPCRs is increasingly recognized as a critical contributor to cellular responses.
Paradoxically, bradykinin-induced B2R activation is known to stimulate the pro-proliferative ERK/MAPK pathway. The antiproliferative effect of this compound suggests a dominant negative effect through receptor downregulation that overrides any transient agonistic signaling.
B2R Antagonists: The Conventional Approach
B2R antagonists, such as Icatibant and Anatibant, function by competitively inhibiting the binding of bradykinin to the B2R. This blockage prevents the activation of downstream signaling pathways, including the pro-proliferative ERK/MAPK cascade. The expected outcome of B2R antagonism in cancer is the inhibition of tumor growth and proliferation.
Experimental Protocols for Mechanism Validation
To rigorously validate and compare the mechanisms of action of this compound and B2R antagonists in TNBC, the following experimental protocols are recommended.
Cell Viability and Proliferation Assay
Objective: To determine and compare the dose-dependent effects of this compound and B2R antagonists on the viability and proliferation of MDA-MB-231 cells.
Methodology (MTT Assay):
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound, Icatibant, or Anatibant (e.g., 0.01 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values using non-linear regression analysis.
B2R Internalization Assay
Objective: To visualize and quantify the internalization of B2R in response to this compound and compare it to the effect of B2R antagonists.
Methodology (Immunofluorescence):
-
Cell Culture: Grow MDA-MB-231 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound (e.g., 100 nM) or a B2R antagonist (e.g., 1 µM Icatibant) for various time points (e.g., 0, 15, 30, 60 minutes). A no-treatment control should be included.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the B2R, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a confocal microscope.
-
Analysis: Quantify the degree of B2R internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles.
Endosomal Signaling Assay
Objective: To measure the effect of this compound and B2R antagonists on endosomal cAMP production, a key second messenger in GPCR signaling.
Methodology (FRET-based cAMP sensor):
-
Cell Transfection: Transfect MDA-MB-231 cells with a FRET-based cAMP biosensor (e.g., EPAC).
-
Treatment: Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence or absence of this compound or a B2R antagonist.
-
Live-Cell Imaging: Perform live-cell imaging using a fluorescence microscope equipped for FRET imaging.
-
FRET Analysis: Measure the change in the FRET ratio over time to determine the kinetics of cAMP production. To specifically assess endosomal cAMP, techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be employed to distinguish between plasma membrane and intracellular signaling events[2][5].
Western Blot for ERK Phosphorylation
Objective: To determine the effect of this compound and B2R antagonists on the activation of the ERK/MAPK pathway.
Methodology:
-
Cell Treatment: Treat MDA-MB-231 cells with this compound or a B2R antagonist for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK activation[1][6].
Conclusion
This compound presents a novel and paradoxical mechanism for a B2R agonist, exhibiting antiproliferative effects in TNBC cells, likely through agonist-induced receptor downregulation and inhibition of endosomal signaling. In contrast, B2R antagonists are expected to inhibit proliferation by blocking bradykinin-mediated signaling. This guide provides the foundational information and experimental framework necessary for researchers to rigorously validate and compare these distinct mechanisms of action. The outlined protocols will enable the generation of critical data to elucidate the therapeutic potential of targeting the bradykinin B2 receptor in Triple-Negative Breast Cancer. Further head-to-head comparative studies are essential to fully understand the therapeutic implications of B2R modulation in this aggressive disease.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying the regulation of endosomal cAMP production in GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In various tumour cell lines the peptide bradykinin B2 receptor antagonist, Hoe 140 (Icatibant), may act as mitogenic agonist | Semantic Scholar [semanticscholar.org]
- 4. Antagonist, partial agonist and antiproliferative actions of B-9870 (CU201) as a function of the expression and density of the bradykinin B1 and B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying the regulation of endosomal cAMP production in GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine Inhibits MDA-MB-231 Cells as an Agonist of G Protein-Coupled Estrogen Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of FR-190997: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of investigational compounds like FR-190997, a potent nonpeptide bradykinin B2-receptor partial agonist, are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step information for the operational and disposal plans of this compound, fostering a proactive approach to laboratory safety and chemical management.
Core Safety and Handling Protocols
Given its biological activity as a bradykinin B2-receptor partial agonist with antiproliferative effects, this compound should be handled as a potent and hazardous compound.[1][2] All handling activities must be conducted within a certified chemical fume hood to minimize inhalation exposure. Adherence to stringent personal protective equipment (PPE) protocols is mandatory.
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves is recommended. | To prevent dermal absorption. |
| Eye Protection | Chemical splash goggles or a full-face shield. | To protect eyes from accidental splashes. |
| Lab Coat | A chemical-resistant, full-length lab coat. | To protect skin and personal clothing. |
| Respiratory | Work should be performed within a fume hood. A respirator may be required if there is a risk of aerosolization outside of a containment device. | To prevent inhalation of the compound. |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its associated waste must be managed systematically, in accordance with institutional and regulatory guidelines for hazardous chemical waste.[3]
Step 1: Waste Segregation at the Source
The initial and most critical step is the immediate segregation of all waste contaminated with this compound from non-hazardous waste streams.[4]
-
Solid Waste: This category includes contaminated consumables such as gloves, pipette tips, vials, and absorbent bench paper. These items should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: This includes unused solutions of this compound, contaminated cell culture media, and solvent rinses from cleaning glassware. This waste should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound require special handling. If a syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste in a designated sharps container, not in a standard medical sharps container.[3]
Step 2: Waste Deactivation (Where Applicable)
While no single method of chemical deactivation is universally accepted for all agents, some institutions may have validated procedures for specific classes of compounds.[3] If a validated deactivation protocol for this compound or similar nonpeptide agonists is available and approved by your institution's Environmental Health and Safety (EHS) department, it should be followed meticulously. Such a procedure would typically involve:
-
Neutralization: Carefully adding a validated neutralizing agent to the liquid waste with gentle stirring.
-
Reaction Time: Allowing the mixture to react for a specified duration to ensure complete deactivation.
-
Verification: If possible, analyzing a sample of the treated waste to confirm the absence of the active compound.
Important Note: Even after a deactivation procedure, the resulting waste should generally still be disposed of as hazardous chemical waste unless explicitly stated otherwise by your EHS department.[4]
Step 3: Waste Collection and Storage
All waste containers must be properly labeled with a hazardous waste tag that includes the chemical name ("this compound"), concentration, and hazard warnings. These containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be clearly marked, secure, and away from general lab traffic.[3][4]
Step 4: Final Disposal
Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste contractor. High-temperature incineration is the preferred method for the disposal of many pharmaceutical wastes.[5][6]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the logical steps for handling solid and liquid waste contaminated with this compound.
Caption: Workflow for the disposal of solid waste contaminated with this compound.
Caption: Workflow for the disposal of liquid waste contaminated with this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, reinforcing a commitment to safety that extends beyond the product itself and builds a foundation of trust in chemical handling and laboratory operations. Always consult your institution's specific safety data sheets and EHS guidelines for the most accurate and up-to-date information.
References
- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [iris.who.int]
- 6. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
Essential Safety and Operational Guide for Handling FR-190997
FR-190997 is a nonpeptide bradykinin B2 receptor agonist with significant antiproliferative activity.[1][2] Due to its potent biological effects, it should be handled with caution to minimize exposure.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE.[3] All personnel must be trained in the proper donning and doffing of PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[3] | Provides a robust barrier against chemical permeation. The outer glove should be over the gown cuff, and the inner glove under. |
| Gown | Disposable, impermeable gown with a closed front, long sleeves, and tight-fitting cuffs. | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Safety goggles and a full-face shield, or a respirator with a full-face piece. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder form of the compound. | Minimizes the risk of inhaling aerosolized particles. |
| Shoe Covers | Disposable shoe covers.[3] | Prevents the tracking of contaminants out of the laboratory. |
Engineering Controls
To minimize the risk of exposure, all handling of this compound, especially in its powdered form, should be conducted within a certified containment device.
Table 2: Engineering Controls for Handling this compound
| Control | Specification | Purpose |
| Primary Containment | Class II Biological Safety Cabinet (BSC) or a glove box isolator. | Provides a contained workspace to prevent the release of aerosols and powders into the laboratory environment. |
| Ventilation | Laboratory should have negative pressure relative to surrounding areas. | Prevents contaminants from escaping the laboratory. |
| Sharps Safety | Use of Luer-Lok syringes and other safety-engineered sharps. | Prevents accidental needlesticks and leakage. |
Operational Plan: Step-by-Step Handling Procedures
A clear and well-defined operational plan is crucial for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: Reconstitution of this compound
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Prepare the Class II BSC by wiping down all surfaces with an appropriate deactivating agent, followed by 70% ethanol.
-
Assemble all necessary materials inside the BSC, including the vial of this compound, solvent (e.g., DMSO), pipettes, and sterile, sealed tubes for aliquots.
-
-
Reconstitution (inside the BSC):
-
Carefully uncap the vial of this compound powder.
-
Using a calibrated pipette, add the required volume of solvent to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to ensure the compound is fully dissolved. Avoid vigorous shaking to prevent aerosolization.
-
Once dissolved, prepare aliquots in clearly labeled, sealed tubes.
-
-
Post-Reconstitution:
-
Securely cap the stock solution and all aliquot tubes.
-
Wipe the exterior of all containers with a deactivating agent before removing them from the BSC.
-
Store the stock solution and aliquots at the recommended temperature.
-
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Table 3: Waste Segregation and Disposal Plan for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Yellow chemotherapy waste container, clearly labeled as "Cytotoxic Waste". | Includes used gloves, gowns, shoe covers, bench paper, and any other contaminated solid materials. |
| Sharps Waste | Puncture-resistant sharps container, labeled as "Cytotoxic Sharps". | Includes used pipette tips, needles, and syringes. |
| Liquid Waste | Designated hazardous chemical waste container, clearly labeled with the contents. | Includes unused stock solutions and any other liquid waste containing this compound. Do not dispose of down the drain. |
Decontamination Protocol:
-
Surface Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A common procedure involves a two-step process:
-
Wipe surfaces with a solution of sodium hypochlorite (bleach).
-
Follow with a wipe of sodium thiosulfate to neutralize the bleach.
-
Finally, wipe with 70% ethanol.
-
-
Spill Management: In the event of a spill, immediately evacuate the area and notify EHS. A cytotoxic spill kit should be available in the laboratory. Only trained personnel should clean up spills of hazardous compounds.
Emergency Procedures
Table 4: Emergency Response Plan
| Emergency | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound.
References
- 1. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
